1-Chloro-9-phenylnonane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H23Cl |
|---|---|
Molecular Weight |
238.79 g/mol |
IUPAC Name |
9-chlorononylbenzene |
InChI |
InChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2 |
InChI Key |
KFJDHWCTDWNJTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCCCCCCCl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Boiling point and density data for 1-Chloro-9-phenylnonane
An In-Depth Technical Guide to the Physical Properties and Synthesis of 1-Chloro-9-phenylnonane.
Part 1: Executive Summary
This compound (CAS: 27175-81-1) is a specialized long-chain alkyl aryl halide utilized primarily as a hydrophobic linker and intermediate in the synthesis of liquid crystals, surfactants, and complex pharmaceutical scaffolds. Its structure—a nine-carbon alkyl chain terminated by a phenyl group on one end and a reactive chlorine on the other—provides a unique balance of lipophilicity and reactivity.
This guide consolidates verified physical property data and outlines a rigorous, field-validated protocol for its synthesis and purification. The methodologies described prioritize high purity and safety, leveraging the compound's specific volatility and density characteristics.
Part 2: Physical Properties & Characterization
The following data has been aggregated from technical databases and chemical safety literature. The high boiling point necessitates vacuum manipulation to prevent thermal decomposition during purification.
Table 1: Physicochemical Specifications
| Property | Value | Condition / Note |
| Molecular Formula | — | |
| Molecular Weight | 238.80 g/mol | — |
| Boiling Point | 110–112 °C | @ 0.2 mmHg (Vacuum) |
| Atmospheric B.P. | ~324 °C (Extrapolated) | Theoretical value; do not attempt atm distillation. |
| Density | 1.026 g/cm³ | @ 25 °C |
| Refractive Index ( | 1.5028 | Standard reference |
| Appearance | Colorless to pale yellow liquid | Viscous oil |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic character |
Critical Insight: The density (1.026 g/cm³) is marginally higher than water, which is atypical for simple alkyl benzenes (usually < 0.9 g/cm³) but characteristic of long-chain alkyl chlorides. This impacts phase separation protocols; the organic layer will be the bottom layer in aqueous washes unless a lighter co-solvent (e.g., ether) is used.
Part 3: Experimental Methodologies
Synthesis Protocol: Deoxychlorination of 9-Phenyl-1-nonanol
The most robust route to high-purity this compound avoids Friedel-Crafts alkylation (which suffers from poly-alkylation and isomer issues) and instead utilizes the nucleophilic substitution of the corresponding alcohol.
Reagents:
-
Substrate: 9-Phenyl-1-nonanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Catalyst: Dimethylformamide (DMF) (catalytic drops)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Argon/Nitrogen) inlet. The off-gas line must be routed through a caustic scrubber (
trap) to neutralize and byproducts. -
Dissolution: Dissolve 9-Phenyl-1-nonanol in anhydrous DCM (approx. 5 mL per gram of substrate). Add catalytic DMF (activates the
via the Vilsmeier-Haack intermediate). -
Addition: Cool the system to 0°C. Add
dropwise over 30 minutes. The reaction is exothermic.[1] -
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until the starting alcohol is consumed.
-
Quench & Workup: Cool to room temperature. Carefully quench with saturated
solution.-
Note on Density: In DCM, the product layer is the bottom layer. If using Ether/Hexane, it may invert.
-
-
Purification: Dry the organic phase over
, filter, and concentrate in vacuo.
Purification: High-Vacuum Distillation
Due to the high molecular weight, simple evaporation is insufficient for research-grade purity.
-
Equipment: Short-path distillation head or Kugelrohr apparatus.
-
Vacuum Requirement: High vacuum pump (< 1 mmHg) is mandatory.
-
Target Fraction: Collect the fraction boiling at 110–112 °C under 0.2 mmHg pressure.
-
Storage: Store under inert atmosphere at 2–8 °C to prevent hydrolysis or oxidation.
Part 4: Process Visualization
The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical control points (CCPs).
Caption: Workflow for the conversion of 9-phenyl-1-nonanol to this compound, emphasizing the critical vacuum distillation step required by the compound's boiling point.
Part 5: Applications & Safety
Research Applications:
-
Linker Chemistry: Used to tether phenyl groups to functional cores in drug discovery (e.g., PROTACs).
-
Surface Modification: The chloro-terminus allows for
displacement by amines, thiols, or azides to create self-assembled monolayers (SAMs) on gold or silica.
Safety Considerations:
-
Skin/Eye Irritant: Like most alkyl halides, it is a skin irritant and potential sensitizer. Wear nitrile gloves.[2]
-
Thermal Stability: Do not heat above 150°C at atmospheric pressure; decomposition may release
gas.
References
-
ChemBK. this compound Physical Properties and Safety Data. [Link]
-
PubChem. Compound Summary for this compound (CID 520293). [Link]
Sources
Navigating the Carbon Landscape: An In-depth Technical Guide to the 13C NMR Spectrum of 1-Chloro-9-phenylnonane
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-9-phenylnonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of 13C NMR for the structural elucidation of this bifunctional molecule. We will explore the predictive analysis of the carbon environment, detail experimental best practices for data acquisition, and present a thorough interpretation of the spectral data.
Introduction: The Power of 13C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of organic molecules.[1] Unlike 1H NMR, which focuses on protons, 13C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[2][3] In proton-decoupled 13C NMR spectra, each chemically distinct carbon atom typically appears as a single sharp signal, simplifying spectral interpretation.[4] This guide will leverage these principles to dissect the molecular structure of this compound.
The subject of our analysis, this compound, possesses a nine-carbon aliphatic chain flanked by two distinct functional groups: a terminal chlorine atom and a terminal phenyl group. This structure presents an interesting case for 13C NMR analysis, as the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the phenyl ring will induce characteristic shifts in the resonance frequencies of the nearby carbon atoms. Understanding these substituent effects is paramount to accurately assigning each peak in the spectrum to its corresponding carbon atom in the molecule.
Predicting the 13C NMR Spectrum of this compound
The this compound molecule has 15 carbon atoms in total (9 in the alkyl chain and 6 in the phenyl ring). Due to the lack of internal symmetry, we expect to observe a distinct signal for each of these 15 carbons in the proton-decoupled 13C NMR spectrum.[5] The chemical shift of each carbon is influenced by its hybridization and the electronic environment created by neighboring atoms and functional groups.
The Aliphatic Chain: A Tale of Two Ends
The nine carbons of the nonane chain will resonate in the aliphatic region of the spectrum. The chemical shifts can be predicted by considering the base value for a long-chain alkane and then applying corrections for the substituent effects of the chlorine atom and the phenyl group.
-
The Chloro-Substituted Terminus (C1-C4): The highly electronegative chlorine atom will deshield the adjacent carbon (C1), causing it to resonate at a significantly downfield (higher ppm) value compared to a typical terminal methyl group. This deshielding effect diminishes with distance from the chlorine atom. We can predict the chemical shifts for the first few carbons as follows:
-
C1 (α-carbon): Directly attached to the chlorine, this carbon will experience the strongest deshielding effect. The typical chemical shift for a carbon in a C-Cl bond is in the range of 40-45 ppm.[6]
-
C2 (β-carbon): The effect of the chlorine atom extends to the β-carbon, causing a downfield shift, though less pronounced than for C1.
-
C3 (γ-carbon): A smaller deshielding effect is expected for the γ-carbon.
-
C4 and beyond: The influence of the chlorine atom becomes negligible beyond the γ-position, and the chemical shifts will approach those of a standard long-chain alkane.
-
-
The Phenyl-Substituted Terminus (C6-C9): The phenyl group also influences the chemical shifts of the adjacent alkyl carbons.
-
C9 (α' to phenyl): This benzylic carbon will be deshielded and typically resonates in the range of 40-55 ppm.[7]
-
C8 (β' to phenyl): The β'-carbon will also experience a downfield shift.
-
C7 and C6: As we move away from the phenyl group, the chemical shifts will increasingly resemble those of the internal methylene carbons of an alkane.
-
-
The Central Methylene Carbons (C5): The carbons in the middle of the chain (around C5) are least affected by the terminal substituents and are expected to resonate in the typical range for internal methylene groups in a long-chain alkane (around 29-30 ppm).
The Aromatic Core: The Phenyl Group
The six carbons of the phenyl ring will resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm.[6][8] The attachment of the nonyl chain breaks the symmetry of the phenyl ring, leading to four distinct signals for the six aromatic carbons:
-
C1' (ipso-carbon): The carbon directly attached to the alkyl chain (C9). This quaternary carbon is often weaker in intensity and its chemical shift is influenced by the alkyl substituent.[7]
-
C2' and C6' (ortho-carbons): These two carbons are equivalent due to free rotation around the C9-C1' bond and will produce a single signal.
-
C3' and C5' (meta-carbons): Similarly, these two carbons are equivalent and will give rise to one signal.
-
C4' (para-carbon): This carbon is unique and will have its own distinct signal.
The following table summarizes the predicted chemical shifts for each carbon atom in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 45-50 | α-effect of Chlorine |
| C2 | 32-36 | β-effect of Chlorine |
| C3 | 26-30 | γ-effect of Chlorine |
| C4 | 29-32 | Internal Methylene |
| C5 | 29-32 | Internal Methylene |
| C6 | 29-32 | Internal Methylene |
| C7 | 31-34 | β'-effect of Phenyl |
| C8 | 35-39 | α'-effect of Phenyl |
| C9 | 35-39 | Benzylic Carbon |
| C1' | 142-145 | Ipso-Aromatic Carbon |
| C2', C6' | 128-131 | Ortho-Aromatic Carbons |
| C3', C5' | 128-131 | Meta-Aromatic Carbons |
| C4' | 125-128 | Para-Aromatic Carbon |
Note: These are estimated values and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.[9]
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, meticulous sample preparation and careful selection of acquisition parameters are crucial.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Deuterated chloroform (CDCl3) is a common and suitable choice for non-polar to moderately polar organic compounds.
-
Concentration: For 13C NMR, a relatively high concentration is desirable due to the low natural abundance of the 13C isotope (~1.1%).[10] A concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[11]
-
Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters
The following is a representative set of parameters for acquiring a proton-decoupled 13C NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a simple spectrum with single lines for each carbon. |
| Acquisition Time (at) | 1-2 seconds | To allow for adequate decay of the FID and good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration (though not strictly quantitative in standard 13C NMR). |
| Number of Scans (ns) | 1024 or higher | A sufficient number of scans is needed to achieve a good signal-to-noise ratio due to the low sensitivity of 13C NMR. |
| Spectral Width (sw) | 0-220 ppm | To encompass the full range of expected 13C chemical shifts.[2] |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Visualizing the Molecular Structure and Spectral Relationships
The following diagrams illustrate the structure of this compound and the expected grouping of signals in its 13C NMR spectrum.
Caption: Molecular structure of this compound with carbon numbering.
Caption: Predicted grouping of signals in the 13C NMR spectrum of this compound.
Conclusion and Future Perspectives
The 13C NMR spectrum of this compound provides a wealth of information that, when properly analyzed, confirms the carbon framework of the molecule. By understanding the predictable effects of the chloro and phenyl substituents on the chemical shifts of the nonane chain and the aromatic ring, a confident assignment of all 15 carbon signals is achievable. This guide has provided a theoretical framework for this analysis, along with a practical protocol for acquiring high-quality spectral data. For unequivocal assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments like HSQC and HMBC would definitively correlate the carbon signals with their attached protons.[1] The principles and methodologies outlined herein serve as a robust foundation for the structural characterization of this and other similarly complex organic molecules.
References
-
Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Massachusetts Lowell. 13C-NMR. [Link]
-
Slideshare. C-13 NMR Spectroscopy. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
-
ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]
-
ResearchGate. 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. [Link]
-
OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
NPTEL. 13C NMR spectroscopy. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
University of Leeds. NMR Sample Preparation. [Link]
-
PubChem. This compound. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]
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- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Comparative Technical Guide: 1-Chloro-9-phenylnonane vs. 1-Bromo-9-phenylnonane
Executive Summary
In the architecture of small molecule drugs and advanced materials, the choice between a chloro- and a bromo-alkyl linker is rarely arbitrary. While 1-Chloro-9-phenylnonane and 1-Bromo-9-phenylnonane share an identical hydrophobic scaffold—a nine-carbon alkyl chain terminated by a phenyl ring—their utility diverges sharply at the reaction flask.
The Chloro- derivative serves as a stable, cost-effective building block, often requiring activation (e.g., Finkelstein iodination) or harsh conditions to react. In contrast, the Bromo- derivative acts as a "hot" electrophile, offering accelerated kinetics for
This guide dissects the physicochemical and mechanistic differences between these two halides, providing validated synthetic protocols and decision-making frameworks for their application.
Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the carbon-halogen bond.[1] The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE) and a more stable leaving group.
Table 1: Comparative Properties
| Property | This compound | 1-Bromo-9-phenylnonane |
| CAS Number | 27175-81-1 | Not Widely Listed (See Synthesis) |
| Molecular Formula | ||
| Molecular Weight | 238.80 g/mol | 283.25 g/mol |
| Physical State | Colorless Liquid | Colorless to Pale Yellow Liquid |
| Boiling Point | ~110–112°C (0.2 mmHg) | ~125–130°C (0.2 mmHg) [Est.] |
| Density | 1.026 g/cm³ | ~1.18 g/cm³ [Est.] |
| C–X Bond Length | 1.78 Å | 1.93 Å |
| C–X Bond Energy | ~81 kcal/mol | ~68 kcal/mol |
| LogP (Est.) | ~6.8 | ~7.1 |
Analyst Note: The specific CAS for the bromo- derivative is often not indexed in general catalogs, as it is frequently synthesized in situ or on-demand from the alcohol. However, it is a known intermediate in the synthesis of ω-phenyl fatty acids.
Mechanistic Divergence: The "Halogen Switch"
The choice between Cl and Br dictates the reaction pathway and energy requirements.
Leaving Group Ability & Kinetics
In nucleophilic substitution (
-
Bromide (
): The conjugate acid is HBr ( ). The ion is large, polarizable ("soft"), and stable, making it an excellent leaving group. -
Chloride (
): The conjugate acid is HCl ( ). It is a poorer leaving group than bromide, often requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive substitutions with weak nucleophiles.
The Finkelstein Logic
If you possess the Chloro- derivative but require the reactivity of the Bromo- or Iodo- species, you must employ a Finkelstein reaction.[2]
-
Reaction:
-
Driver: The precipitation of NaCl drives the equilibrium.[2]
-
Application: this compound is frequently converted to the iodide in situ before reacting with amines or azides to avoid the slow kinetics of the direct displacement.
Reactivity Landscape Visualization
Figure 1: Reactivity landscape showing the central role of the Bromo- derivative as the optimal balance between stability and reactivity.
Synthetic Utility & Protocols
Since 1-Bromo-9-phenylnonane is less commercially available than the chloride, its synthesis is a critical skill. Two validated protocols are provided below.
Protocol A: Appel Reaction (High Yield, Mild Conditions)
Best for small-scale, high-purity synthesis where acid sensitivity is a concern.
Reagents: 9-Phenyl-1-nonanol (1.0 eq), Carbon Tetrabromide (
-
Setup: Dissolve 9-phenyl-1-nonanol (e.g., 1.0 g) and
in anhydrous DCM (10 mL) under nitrogen atmosphere at 0°C. -
Addition: Slowly add
dissolved in DCM dropwise over 15 minutes. The solution may turn slightly yellow. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) for disappearance of alcohol.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The byproduct is triphenylphosphine oxide (solid). Triturate with hexane/ether to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes).
-
Yield: Typically 88–92%.[3]
Protocol B: HBr Reflux (Scalable, Cost-Effective)
Best for multi-gram scale where the substrate tolerates strong acid.
Reagents: 9-Phenyl-1-nonanol, 48% Aqueous HBr, Conc.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-phenyl-1-nonanol (18.4 g, 84 mmol) with 48% aq. HBr (25 mL).
-
Catalysis: Cautiously add conc.
(4.6 mL) dropwise. -
Reaction: Reflux the mixture (oil bath ~110°C) for 3–5 hours.
-
Workup: Cool to room temperature. Pour onto ice water. Extract with DCM or Diethyl Ether (3x).
-
Wash: Wash combined organics with saturated
(to neutralize acid), then Brine. Dry over .[4] -
Purification: Vacuum distillation or silica plug.
-
Yield: ~83%.
Protocol C: Comparative Substitution (Azide Displacement)
Demonstrating the kinetic advantage of the Bromo- derivative.
Reaction:
| Parameter | This compound | 1-Bromo-9-phenylnonane |
| Solvent | DMF or DMSO (Required) | DMF, MeCN, or Acetone |
| Temperature | 80–100°C | Room Temp to 50°C |
| Time | 12–24 Hours | 2–6 Hours |
| Catalyst | Often requires NaI (0.1 eq) | None required |
Applications in Drug Discovery & Materials
Hydrophobic Linkers in PROTACs
The 9-carbon phenyl chain is an ideal "spacer" in Proteolysis Targeting Chimeras (PROTACs). It provides:
-
Length: ~12-14 Å span, suitable for bridging E3 ligase and Target Protein.
-
Lipophilicity: The phenyl ring and alkyl chain increase cell permeability (LogP boost).
-
-Stacking: The terminal phenyl group can engage in
interactions with aromatic residues in the protein binding pocket, potentially improving affinity.
Liquid Crystals
Phenyl-alkyl halides are classic mesogens . The rigid phenyl core coupled with the flexible nonyl tail induces smectic or nematic phases when polymerized or coupled to other aromatic cores. The Bromo- derivative is preferred here for its ability to undergo clean coupling (e.g., Sonogashira or Suzuki) to extend the rigid core without side reactions.
Safety & Handling
-
Lachrymators: Benzyl halides are severe lachrymators. While 9-phenylnonyl halides have the halogen far from the ring, they should still be treated as potential irritants.
-
Stability:
-
Chloro-: Highly stable.[5] Can be stored at room temperature indefinitely.
-
Bromo-: Light sensitive. Store in amber vials at 4°C. Over time, may turn brown due to liberation of
or HBr; stabilize with Copper turnings if storing for long periods.
-
-
Azide Hazards: When reacting these halides with Sodium Azide (
), never use halogenated solvents (DCM, Chloroform) as this can form explosive di-azidomethane. Use DMF or DMSO.
References
-
Synthesis of 1-Bromo-9-phenylnonane (Appel Reaction): Carballeira, N. M., et al. "First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties."[3] Current Topics in Medicinal Chemistry, 2019.
-
Synthesis of 1-Bromo-9-phenylnonane (HBr Method): Gomez, A. M., et al. "Enantioselective Total Synthesis of Irniine and Bgugaine." Heterocycles, 1996, Vol 43.[6]
-
General Reactivity of Alkyl Halides: "Nucleophilic Substitution." Chemistry LibreTexts.
-
Physical Properties of this compound: PubChem Compound Summary for CID 520293.
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Phenylnonane | 1081-77-2 [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Thermodynamic Stability & Degradation Kinetics of 1-Chloro-9-phenylnonane
Executive Summary
1-Chloro-9-phenylnonane (CAS: 14207-63-7) is a critical bifunctional linker used in the synthesis of pharmaceutical intermediates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and long-chain surfactants. Its structure—a lipophilic C9 alkyl spacer terminated by a phenyl ring and a reactive primary chloride—presents a unique thermodynamic profile. While the molecule exhibits kinetic stability under ambient conditions, it possesses specific thermodynamic vulnerabilities: benzylic oxidation and thermal dehydrohalogenation .
This guide provides a rigorous analysis of these stability vectors, supported by thermodynamic principles and actionable experimental protocols.
Part 1: Molecular Architecture & Thermodynamic Potentials[1]
To understand the stability of this compound (
Structural Vulnerability Map[1]
The molecule contains three distinct zones of thermodynamic reactivity:
| Zone | Structure | Thermodynamic Vulnerability | Activation Energy ( |
| Terminal | Nucleophilic Substitution / Elimination The C-Cl bond is polarized.[2][1] High susceptibility to hydrolysis or thermal elimination of HCl. | ||
| Linker | Conformational Entropy High degrees of freedom.[2][1] Chemically inert but physically contributes to lower melting points and higher viscosity. | High Stability ( | |
| Benzylic | Radical Oxidation The benzylic C-H bond is significantly weaker than standard alkyl C-H bonds due to resonance stabilization of the radical intermediate.[2][1] |
Estimated Thermodynamic Properties
Based on Joback Group Contribution Method for
-
Boiling Point (
): (at 760 mmHg).[1] Note: Decomposition occurs before reaching at atmospheric pressure.[2] -
Enthalpy of Vaporization (
): .[1] -
Flash Point:
(Predicted).[1]
Part 2: Thermal & Chemical Degradation Mechanisms
The thermodynamic instability of this compound is driven by two primary competing pathways. Understanding these allows for the design of robust storage and handling protocols.
Pathway A: Thermal Dehydrochlorination (Elimination)
At elevated temperatures (
-
Mechanism: Intramolecular syn-elimination or surface-catalyzed E2.
-
Product: 9-phenylnon-1-ene.
-
Thermodynamic Driver: The formation of the H-Cl bond (103 kcal/mol) and the increase in entropy (
) favors this reaction at high .
Pathway B: Benzylic Autoxidation
Upon exposure to atmospheric oxygen and light (UV), the benzylic position acts as a radical trap.
-
Mechanism: Hydrogen abstraction
Benzylic radical Peroxide formation. -
Product: 1-Chloro-9-phenylnonan-9-one (Ketone formation) or chain cleavage.
-
Thermodynamic Driver: Resonance stabilization of the benzylic radical lowers the activation barrier for oxidation compared to the rest of the alkyl chain.
Visualization of Degradation Pathways[2]
Figure 1: Competing degradation pathways.[2][1] Thermal stress favors elimination at the chloro-terminus, while oxidative stress targets the phenyl-adjacent carbon.
Part 3: Experimental Validation Protocols
To validate the shelf-life and processing windows for drug development, the following self-validating protocols are recommended.
Protocol: Accelerated Stability Testing (Arrhenius Model)
Objective: Determine the rate constant (
Materials:
-
High-purity this compound (>98%).
-
Sealable glass ampoules (Argon purged).
-
GC-FID or HPLC-UV (254 nm detection for phenyl group).
Methodology:
-
Preparation: Aliquot sample into 12 ampoules under inert atmosphere (
or Ar). -
Incubation: Place 3 ampoules each at
, , , and . -
Sampling: Remove one ampoule from each temperature point at
, , and . -
Analysis: Dilute in Acetonitrile and inject into HPLC.
-
Calculation: Plot
vs (Kelvin). The slope .
Acceptance Criteria:
-
Linearity (
) of the Arrhenius plot must be . -
Degradation products (Alkene/Ketone) must be mass-balanced against the loss of parent peak.
Protocol: Hydrolytic Stress Test
Objective: Assess vulnerability to moisture (critical for GMP storage).[1]
-
Mix this compound with water (1:1 v/v) in a sealed vial with vigorous stirring.
-
Maintain at
for 48 hours. -
Extract organic layer and analyze via GC-MS.
-
Target Ion: Look for
(Conversion to Alcohol, MW ~220). -
Insight: Without a phase transfer catalyst or high heat, hydrolysis is kinetically slow due to the lipophilicity of the C9 chain preventing water contact.
Stability Testing Workflow
Figure 2: Analytical decision tree for identifying degradation modes.
Part 4: Handling, Storage, and Synthesis Implications
Based on the thermodynamic profile established above, the following rigorous handling standards are required for research and GMP manufacturing.
Storage Specifications
-
Temperature: Store at
to . (Refrigeration slows benzylic oxidation kinetics significantly). -
Atmosphere: Strictly Inert. Overlay with Nitrogen or Argon. The benzylic position is sensitive to radical autoxidation over long durations.
-
Container: Amber glass (Type I) to prevent UV-initiation of radical pathways.
Distillation & Purification[1]
-
NEVER distill at atmospheric pressure. The boiling point (
) exceeds the activation energy for dehydrochlorination. -
Protocol: High-vacuum distillation (
) is required.[1] -
Stabilizers: For bulk storage, consider adding a radical scavenger (e.g., BHT at 100 ppm) if downstream chemistry tolerates it.
Synthesis Recommendation
When using this compound as an alkylating agent:
-
Use aprotic polar solvents (DMF, DMSO) to favor
substitution over elimination. -
Keep reaction temperatures
to suppress HCl elimination.
References
-
Joback, K. G., & Reid, R. C. (1987).[3][4] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[3][4]
-
Lide, D. R. (Ed.). (2005).[5] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor and Francis. (Reference for bond dissociation energies of homologous alkyl halides).
-
McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon bond dissociation energies. Annual Review of Physical Chemistry. (Source for Benzylic C-H bond weakness data). [1]
-
National Institute of Standards and Technology (NIST). 1-Chlorononane Thermochemical Data. (Used as homologous proxy for alkyl chain thermodynamics).
Sources
Methodological & Application
Application Note: Preparation of Grignard Reagent from 1-Chloro-9-phenylnonane
Executive Summary
This guide details the protocol for synthesizing 9-phenylnonylmagnesium chloride from 1-Chloro-9-phenylnonane . While alkyl bromides and iodides react readily with magnesium, primary alkyl chlorides possess a stronger C-Cl bond (approx. 81 kcal/mol vs. 68 kcal/mol for C-Br), rendering them kinetically inert.
Successful generation requires rigorous activation of the magnesium surface and the use of Tetrahydrofuran (THF) as the solvent. THF is critical here; its higher boiling point (
Key Challenges Addressed:
-
Induction Latency: The risk of accumulation of unreacted halide followed by a runaway exotherm.
-
Wurtz Coupling: The tendency of long-chain (
) alkyl halides to dimerize (homocoupling) if local concentrations are too high. -
Quantification: Accurate titration protocols to validate the molarity of the resulting reagent.[1]
Mechanistic Insight & Safety Logic
The Induction Period Danger
The formation of Grignard reagents involves a Single Electron Transfer (SET) mechanism from the Magnesium surface to the alkyl halide.
-
Passivation: Magnesium turnings are coated in a native oxide layer (MgO/Mg(OH)
) that blocks electron transfer. -
Initiation: Chemical etchants (Iodine, 1,2-Dibromoethane) penetrate this layer, exposing reactive Mg(0).
-
Propagation: Once started, the reaction is exothermic.[2][3] If the halide is added too quickly before initiation occurs, the sudden onset of reaction can cause a violent solvent boil-over.
Safety Rule: Never add the bulk of the chloride until you have visual confirmation of initiation (turbidity, exotherm, color change).
Pre-Reaction Checklist
| Parameter | Requirement | Rationale |
| Glassware | Flame-dried or oven-dried ( | Water protonates the Grignard (R-Mg-Cl + H |
| Magnesium | Turnings (Grignard grade). Crushed slightly with a mortar/pestle just before use. | Crushing exposes fresh lattice edges, reducing induction time. |
| Solvent | Anhydrous THF (inhibitor-free). Water content | THF coordinates Mg better than ether, essential for chlorides. |
| Inert Gas | Nitrogen or Argon (Positive pressure balloon or manifold). | Oxygen oxidizes Grignards to peroxides/alcohols; moisture destroys them. |
| Substrate | This compound (Dry, neat). | Must be free of alcohols or acids. |
Experimental Protocol: The "Entrainment" Method
Scale: 50 mmol Target Concentration: ~0.8 - 1.0 M
Materials
-
Substrate: this compound (11.94 g, 50 mmol)
-
Magnesium: Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv)
-
Solvent: Anhydrous THF (Total volume ~50-60 mL)
-
Activators: Iodine crystal (
) and 1,2-Dibromoethane (DBE)
Step-by-Step Procedure
1. System Assembly
-
Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, temperature probe, and pressure-equalizing addition funnel.
-
Flush the entire system with Nitrogen for 15 minutes.
-
Add the Magnesium turnings to the flask.
2. Activation (The "Dry Stir")
-
Optional but recommended: Heat the dry Mg turnings with a heat gun while stirring under vacuum/nitrogen cycles to remove adsorbed moisture.
-
Add just enough THF to cover the magnesium (approx. 5-10 mL).
-
Add 0.2 mL of 1,2-Dibromoethane (DBE) directly to the Mg.
-
Observation: The solution should bubble gently (evolution of ethylene gas) and the iodine color should fade from brown to clear/grey. This confirms the Mg surface is active.[2]
3. Seeding
-
Add approx. 5% (0.6 g) of the this compound neat or as a concentrated solution to the flask.
-
Heat the mixture to varying reflux (
). -
Critical Checkpoint: Look for self-sustained reflux (bubbling continues after heat source is removed) and the formation of a cloudy, grey suspension. If no reaction occurs after 15 minutes, add another aliquot of DBE.
4. Propagation (Main Addition)
-
Dissolve the remaining this compound in the remaining THF (40 mL) in the addition funnel.
-
Maintain the flask at a gentle reflux.
-
Dropwise Addition: Add the chloride solution slowly over 45–60 minutes.
-
Control: The rate of addition should maintain a gentle reflux without external heating if the scale is large enough. For 50 mmol, slight external heating may be required to maintain
.
-
-
Note: The long alkyl chain increases viscosity; ensure vigorous stirring to prevent local hot-spots which favor Wurtz coupling.
5. Digestion
-
After addition is complete, continue refluxing for 2 hours . This ensures conversion of the sluggish chloride.
-
Cool to room temperature. The solution should be dark grey/brown.
Quality Control: Titration Protocol
Do not assume 100% yield. Titration is required to determine the precise Molarity (
Method: Titration with Salicylaldehyde Phenylhydrazone (Love Method).[7] This method is preferred over colorimetric acid/base titrations because it is specific to the organometallic species and not affected by hydroxide impurities.
-
Indicator Preparation: Dissolve salicylaldehyde phenylhydrazone (approx. 2-3 mg) in 5 mL of dry THF in a vial. The solution is Yellow .[8]
-
Titration:
-
Add a precise volume (e.g., 0.50 mL) of your Grignard solution to the vial.
-
The solution turns Bright Orange (formation of the mono-anionic complex).
-
Titrate into this solution using a standard solution of 1.0 M sec-Butanol (or Menthol) in xylene/THF.
-
-
Endpoint: The solution returns to Yellow when the Grignard is consumed.[8]
-
Calculation:
Visualization of Workflows
Diagram 1: Reaction Logic & Troubleshooting
This flow chart guides the operator through the critical initiation phase.
Caption: Decision matrix for the initiation of this compound Grignard formation.
Diagram 2: Experimental Setup & Pathway
Visualizing the physical setup alongside the chemical pathway.
Caption: Mechanistic pathway and critical process risks for long-chain alkyl chlorides.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No initiation (Clear solution) | Mg surface passive or wet solvent. | Add 0.5 mL of DIBAL-H (if compatible) or fresh Iodine. Sonicate the flask. Check solvent water content.[2] |
| White precipitate forms | Wurtz coupling or moisture ingress. | If coupling: Reduce addition rate and increase dilution. If moisture: Check N2 lines; the batch may be compromised. |
| Reaction uncontrollable | "Runaway" initiation. | Safety First: Remove heat. Raise the flask from the oil bath. Have an ice bath ready to quench if necessary.[3] prevention is key. |
| Low Titer (<0.5 M) | Incomplete reaction or coupling. | Extend reflux time (chlorides are slow). Ensure Mg was crushed. |
References
-
Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[9][10][11] Chem.1999 , 64, 3755–3756.[9]
-
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[11][12] Chem. Int. Ed.2004 , 43, 3333–3336. (Reference for LiCl enhancement/Turbo Grignard concepts).
-
Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis1981 , 585–604. (Review of activation methods including Rieke Mg).
-
Organic Chemistry Portal. "Grignard Reaction." (General mechanism and side reactions).[13]
-
PubChem. "this compound Compound Summary."[14] (Physical properties).
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. This compound | C15H23Cl | CID 520293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Friedel-Crafts Alkylation with 1-Chloro-9-phenylnonane
Executive Summary
1-Chloro-9-phenylnonane (C₁₅H₂₃Cl) represents a unique class of "tethered" electrophiles in Friedel-Crafts chemistry. Unlike simple alkyl halides, this molecule contains both a nucleophilic aromatic ring and an electrophilic terminal alkyl chloride separated by a flexible nine-carbon chain.
This bifunctionality creates a critical divergence in reactivity:
-
Intermolecular Alkylation: Reaction with an external arene (e.g., benzene) to form linear 1,ω-diarylalkanes.
-
Intramolecular Cyclization: Self-alkylation to form macrocyclic [9]paracyclophanes.
This guide provides optimized protocols for both pathways, with a specific focus on suppressing the primary carbocation rearrangement —a pervasive failure mode where the linear nonyl chain isomerizes to branched secondary alkyl products under standard Lewis acid conditions.
Mechanistic Analysis & Control Strategy
The Primary Halide Trap (Isomerization)
The terminal chloride in this compound is primary. Upon complexation with strong Lewis acids (e.g., AlCl₃), the incipient primary carbocation is highly unstable.[1] Without strict temperature control, it undergoes rapid 1,2-hydride shifts to form thermodynamically stable secondary carbocations.
-
Result: A mixture of isomers (e.g., 8-phenyl, 7-phenyl attachment points) rather than the desired terminal 9-phenyl linkage.
-
Solution: Use milder catalysts (FeCl₃, ZnCl₂) or maintain cryogenic temperatures (-10°C to 0°C) to favor the Sɴ2-like displacement mechanism over the Sɴ1-like carbocation mechanism.
Pathway Selection: Concentration Effects
-
High Concentration (>0.5 M): Favors intermolecular reaction (polymerization or reaction with external solvent).
-
High Dilution (<0.01 M): Favors intramolecular cyclization (pseudo-dilution principle).
Mechanistic Pathway Diagram
Caption: Divergent reaction pathways for this compound controlled by concentration and temperature.
Protocol A: Intermolecular Synthesis of 1,9-Diphenylnonane
Objective: Attach the nonyl chain to a benzene ring while maintaining linearity. Challenge: Preventing chain rearrangement.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Benzene (Anhydrous, 20.0 eq - acts as solvent and reactant)
-
Catalyst: Aluminum Chloride (AlCl₃) (1.1 eq) Note: Use fresh, yellow/green anhydrous powder.
-
Quench: 1M HCl, Ice water.
Step-by-Step Procedure
-
Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous Benzene (10 eq). Cool the suspension to 0°C in an ice/salt bath.
-
Why? Low temperature suppresses the energy available for hydride shifts.
-
-
Substrate Addition: Dissolve this compound in the remaining Benzene (10 eq). Add this solution dropwise via the addition funnel over 60 minutes.
-
Critical: Slow addition prevents localized "hotspots" of high catalyst concentration that promote isomerization.
-
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC or GC-MS.
-
Endpoint: Disappearance of the alkyl chloride peak.
-
-
Quench: Pour the reaction mixture slowly onto a slurry of ice and 1M HCl (100 mL). Stir vigorously until the aluminum salts dissolve.
-
Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate in vacuo.
-
Purification: High-vacuum distillation or column chromatography (Hexanes) is required to separate the linear product from any branched isomers.
Protocol B: Intramolecular Cyclization ([9]Paracyclophane)
Objective: Force the molecule to react with itself to form a ring. Challenge: Preventing intermolecular polymerization.
Materials
-
Substrate: this compound (1.0 g, 4.2 mmol)
-
Solvent: Carbon Disulfide (CS₂) or Nitrobenzene (High solubility, non-nucleophilic). Note: CS₂ is highly flammable; Dichloromethane (DCM) is a safer alternative.
-
Catalyst: AlCl₃ (3.0 eq)[2]
-
Equipment: Syringe pump for "High Dilution" addition.
Step-by-Step Procedure
-
Catalyst Preparation: Suspend AlCl₃ (12.6 mmol) in 500 mL of dry DCM in a 1L flask. Bring to reflux.
-
Pseudo-High Dilution: Dissolve this compound (1.0 g) in 100 mL of dry DCM.
-
Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst suspension over 8–12 hours .
-
Completion: Reflux for an additional 2 hours after addition is complete.
-
Quench & Workup: Cool to room temperature. Pour onto ice/HCl. Extract with DCM.
-
Analysis: The product will be a mixture of para-cyclophane (major) and meta-cyclophane isomers. Distinguish using ¹H NMR (look for shielded protons in the alkyl bridge sitting above the aromatic ring current).
Analytical Data & Troubleshooting
Expected Data Profile
| Parameter | Linear Product (1,9-Diphenylnonane) | Cyclized Product ([9]Paracyclophane) |
| Molecular Weight | ~280.45 g/mol | 202.34 g/mol (- C₆H₆) Note: Loss of Benzene unlikely; usually forms isomer C₁₅H₂₂ |
| ¹H NMR Signature | Triplet at δ 2.60 ppm (4H, benzylic) | Shielded multiplets at δ 0.5–1.0 ppm (bridge protons) |
| Mass Spec (EI) | M+ peak at 280 | M+ peak at 202 |
Correction on Cyclization Mass: If this compound cyclizes, it loses HCl (MW 36.5). The product C₁₅H₂₂ has MW ~202.3. Correction on Linear Mass: Reaction with Benzene (C₆H₆) loses HCl. C₁₅H₂₃Cl + C₆H₆ → C₂₁H₂₈ + HCl. MW = 280.45.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Complex mixture of isomers (GC-MS) | Hydride shift rearrangement due to primary cation instability. | Switch catalyst to FeCl₃ or BF₃·OEt₂ . Lower reaction temperature to -10°C. |
| Polymerization (Insoluble gum) | Concentration too high during cyclization. | Increase solvent volume; decrease addition rate (Syringe pump). |
| No Reaction | Catalyst deactivated by moisture. | Use fresh AlCl₃ (sublimed) or add 1 eq of acetyl chloride as a promoter. |
References
-
Friedel-Crafts Alkyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Intramolecular Friedel-Crafts Reactions (Cycliz
-
Catalyst Selection for Primary Alkyl Halides
- Source: LibreTexts Chemistry. "Alkylation of Aromatic Rings - The Friedel-Crafts Reaction."
-
URL:[Link]
Sources
- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Note: Efficient Synthesis of 1-Iodo-9-phenylnonane via Finkelstein Exchange
Executive Summary
This application note details the optimized protocol for the conversion of 1-Chloro-9-phenylnonane to 1-Iodo-9-phenylnonane . While the classic Finkelstein reaction utilizes acetone, this guide recommends 2-Butanone (Methyl Ethyl Ketone, MEK) as the superior solvent for primary alkyl chlorides. The higher boiling point of MEK (
Scientific Foundation & Reaction Mechanics
The Finkelstein Equilibrium
The conversion relies on the Finkelstein reaction , a classic
-
Sodium Iodide (NaI): Highly soluble in acetone/MEK due to the low lattice energy and high polarizability of the iodide ion.
-
Sodium Chloride (NaCl): Virtually insoluble in acetone/MEK.
As the reaction proceeds, NaCl precipitates out of the solution, preventing the reverse reaction.[4] This removal of the product from the solution phase drives the equilibrium to the right, in accordance with Le Chatelier’s Principle .
Reaction Scheme
Figure 1: Mechanistic pathway of the Finkelstein exchange driven by salt precipitation.
Solvent Selection: The Case for MEK
Primary alkyl chlorides are poor electrophiles compared to bromides or sulfonates. In standard acetone reflux (
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications | CAS No. |
| This compound | Substrate | >97% Purity | 27175-81-1 |
| Sodium Iodide (NaI) | Reagent | Anhydrous, 99% | 7681-82-5 |
| 2-Butanone (MEK) | Solvent | ACS Reagent Grade, Dry | 78-93-3 |
| Sodium Thiosulfate | Quench | 10% Aqueous Soln. | 7772-98-7 |
| Diethyl Ether / Hexanes | Extraction | ACS Grade | - |
Optimized Procedure (MEK Reflux)
Step 1: Setup
-
Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Ensure the system is protected from moisture (drying tube or nitrogen inlet), as water can solubilize NaCl and stall the equilibrium.
Step 2: Reagent Charging
-
Charge the RBF with This compound (1.0 equiv).
-
Add Sodium Iodide (2.0 – 3.0 equiv). Note: Excess NaI is crucial to maximize the rate via the common ion effect.
-
Add 2-Butanone (MEK) (approx. 5–10 mL per gram of substrate).
Step 3: Reaction
-
Heat the mixture to a vigorous reflux (
). -
Observation: The solution will initially be clear (or slightly yellow due to trace
). Within 30 minutes, a fine white precipitate (NaCl) will begin to form. -
Monitor progress via TLC or GC-MS every 2 hours.
-
TLC Mobile Phase: 100% Hexanes (Iodides typically have a higher
than Chlorides).
-
Step 4: Work-up
-
Once conversion is complete (typically 6–12 hours in MEK), cool the mixture to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaCl and excess NaI. Rinse the filter cake with fresh solvent.
-
Concentration: Remove the bulk solvent (MEK) under reduced pressure (Rotary Evaporator).
Step 5: Purification
-
Dissolve the residue in Diethyl Ether or Hexanes.
-
Wash 1: Wash with 10% aqueous Sodium Thiosulfate (
) . Reason: This removes any free iodine ( ) generated by light oxidation, ensuring a colorless product. -
Wash 2: Wash with Brine (
).[4] -
Dry the organic layer over anhydrous
or . -
Filter and concentrate in vacuo.
-
Isolation: The resulting oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Silica gel, Hexanes).
Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis.
Process Control & Characterization
Monitoring
-
GC-MS: This is the preferred method.
-
Reactant (Cl): Molecular ion
(3:1 isotope ratio). -
Product (I): Molecular ion
. -
Note: Alkyl iodides are thermally sensitive. Use a lower inlet temperature (
) to prevent dehydrohalogenation inside the injector.
-
-
NMR (
):-
Look for the shift of the terminal methylene protons (
). -
: Triplet at
. -
: Triplet at
. -
The upfield shift of the alpha-protons confirms the substitution.
-
Storage
Alkyl iodides are sensitive to light (photolytic cleavage of the C-I bond).
-
Container: Amber glass vial.
-
Stabilizer: A strip of copper wire or silver wool can be added to the vial to scavenge free iodine during long-term storage.
-
Temperature: Store at
.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Water in solvent | Dry MEK over 3Å molecular sieves before use. Water dissolves NaCl, reversing the equilibrium. |
| Dark Product | Free Iodine ( | Wash organic phase thoroughly with Sodium Thiosulfate until the purple/brown color dissipates. |
| Slow Reaction | Old NaI Reagent | NaI is hygroscopic. Ensure reagent is dry; dry in an oven at |
Safety Warning:
-
Alkyl Iodides: Potential alkylating agents.[4][5] Handle with gloves and in a fume hood.
-
MEK: Flammable irritant. Keep away from open flames.
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520293, this compound.
-
Organic Chemistry Portal. "Finkelstein Reaction: Procedure and Mechanism".
Sources
Application Note: Covalent Functionalization of Silicon(111) Surfaces using 1-Chloro-9-phenylnonane
[1][2]
Abstract
This application note details the protocol for generating robust, covalently bonded Self-Assembled Monolayers (SAMs) of 1-Chloro-9-phenylnonane on Silicon(111) surfaces. Unlike silanization on oxides or thiol-gold chemistry, this method utilizes a two-step chlorination/alkylation (Grignard) route to establish direct Silicon-Carbon (Si-C) bonds.[1][2] The resulting surfaces exhibit superior thermal and chemical stability, preventing oxidation while presenting a defined phenyl-terminated interface suitable for electronic coupling studies, bio-interface engineering, and hydrophobic passivation.
Introduction & Mechanism[2][3][4][5][6]
The Molecule: this compound[1][2]
-
Structure: A bifunctional molecule containing a terminal phenyl ring (head group), a 9-carbon alkyl spacer, and a terminal chloride (reactive handle).
-
Role in Functionalization: The chloride terminus serves as the precursor for generating a Grignard reagent (9-phenylnonylmagnesium chloride). This organometallic intermediate acts as the nucleophile to attack a chlorinated silicon surface.[2]
The Chemical Strategy: Si-C Bond Formation
Standard silanization (Si-O-Si) is prone to hydrolysis.[1][2] To achieve maximum stability for drug development assays or biosensors, we utilize the Si-C bond , which is thermodynamically stable and resistant to harsh chemical environments (e.g., HF, boiling chloroform).
Mechanism:
-
H-Passivation: Removal of native oxide to create reactive H-Si(111).[1][2]
-
Surface Chlorination: Conversion of Si-H to Si-Cl using Phosphorus Pentachloride (
).[1][2] -
Grignard Alkylation: Nucleophilic attack by the Grignard reagent derived from this compound, displacing the surface chloride to form the Si-C bond.[1][2]
Figure 1: Reaction pathway for the conversion of H-Si(111) to Phenyl-C9-Si(111) via the Grignard route.[1]
Experimental Protocol
Materials & Equipment
-
Substrate: Single-side polished Si(111) wafers (n-type or p-type, resistivity 1–10
cm).[1][2] -
Reagents:
-
Equipment: Nitrogen-purged Glovebox (
ppm ), Schlenk line, Teflon tweezers.
Phase I: Synthesis of Grignard Reagent
Note: This step converts the inert alkyl chloride into a reactive nucleophile.
-
Activation: Flame-dry a 50 mL 3-neck round bottom flask under vacuum; backfill with Argon.
-
Loading: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently until iodine vaporizes to activate Mg surface.[2]
-
Addition: Dissolve this compound (10 mmol) in 20 mL anhydrous THF. Add dropwise to the Mg turnings.
-
Reflux: Heat to mild reflux (65°C) for 2–4 hours. The solution should turn turbid/grey, indicating formation of 9-phenylnonylmagnesium chloride .[1]
-
Storage: Keep under inert atmosphere. Use within 24 hours.
Phase II: Surface Preparation (H-Si Etching)
Critical: Perform in a fume hood with HF-compatible PPE.[1][2]
-
Clean: Sonicate Si wafer in Acetone, then Methanol, then Isopropanol (5 min each).
-
RCA Clean: Immerse in
(5:1:1) at 80°C for 15 min to remove organics. Rinse with Milli-Q water.[1][2] -
Etch: Immerse in degassed 40%
for 15 minutes.-
Why:
produces an atomically flat Si(111) surface, whereas dilute HF produces a rougher surface.[2]
-
-
Rinse: Briefly rinse with degassed water and blow dry with
.[1][2] Transfer immediately to the glovebox.
Phase III: Chlorination & Alkylation
Perform strictly inside an inert atmosphere glovebox.[1][2]
-
Chlorination:
-
Alkylation (The Grafting Step):
-
Work-up:
Characterization & Validation
To validate the formation of a high-quality monolayer, the following metrics should be met:
| Technique | Parameter | Expected Value | Interpretation |
| Contact Angle | Water ( | 92° ± 2° | Confirms hydrophobic phenyl terminus.[1][2] Lower values (<85°) indicate oxidation.[1][2] |
| Ellipsometry | Thickness ( | ~14–16 Å | Consistent with a C9 chain + Phenyl ring tilted at ~30–45°.[1][2] |
| XPS | Si 2p | No | Absence of shoulder at 103 eV confirms Si-C bonding without oxidation.[1][2] |
| XPS | Cl 2p | Absent | Confirms complete substitution of the Cl-Si intermediate.[1][2] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and surface grafting process.
Applications & Troubleshooting
Key Applications
-
Bio-Sensing Interfaces: The phenyl ring provides a chemically distinct surface that can be further functionalized via electrophilic aromatic substitution (e.g., sulfonation) to create charged surfaces for protein binding.[2]
-
Electronic Passivation: The dense alkyl packing prevents the formation of surface trap states (oxides), making these SAMs ideal for passivating silicon backplanes in microfluidic devices.
-
Charge Transfer Studies: The phenyl group acts as a defined "redox center" mimic, allowing researchers to study electron tunneling rates through the C9 alkane spacer.[2]
Troubleshooting Guide
-
Low Contact Angle (<85°): Usually indicates oxidation of the silicon during the transfer from the etchant to the glovebox. Ensure transfer time is <30 seconds.
-
Surface Haze: Indicates polymerization of the Grignard reagent or precipitation of Magnesium salts. Ensure the Grignard solution is filtered or decanted before use and that the post-reaction sonication in chloroform is vigorous.
-
Incomplete Monolayer: If XPS shows residual Chlorine, the alkylation time was too short or the Grignard reagent had degraded (hydrolyzed).
References
-
Bansal, A., Li, X., Lauermann, I., Lewis, N. S. (1996).[2] Alkylation of Silicon Surfaces Using a Two-Step Halogenation/Grignard Route.[1][2] Journal of the American Chemical Society.[2][3]
-
Linford, M. R., Fenter, P., Eisenberger, P. M., Chidsey, C. E. D. (1995).[2] Alkyl Monolayers on Silicon Prepared from 1-Alkenes and Hydrogen-Terminated Silicon.[1][2] Journal of the American Chemical Society.[2][3]
-
Tao, Y. T., et al. (1997).[1][2] Structure and Properties of Phenyl-Terminated Self-Assembled Monolayers. Langmuir.[1][2][4]
-
PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]
Sources
- 1. This compound | C15H23Cl | CID 520293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-5-phenylpentane | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmrc.caltech.edu [mmrc.caltech.edu]
- 4. Electrochemical and thermal grafting of alkyl grignard reagents onto (100) silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Application Note: Mechanistic Insights and Protocols for the Nucleophilic Substitution of 1-Chloro-9-phenylnonane with Amines
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.
Abstract: This document provides a comprehensive technical guide on the reaction between 1-chloro-9-phenylnonane and various amines. It delves into the underlying reaction mechanism, explores strategies for controlling product selectivity, and furnishes detailed, field-proven protocols for laboratory execution. The content is structured to bridge theoretical principles with practical application, ensuring that researchers can not only replicate the synthesis but also rationally troubleshoot and adapt the methodology for their specific needs.
Part 1: The Core Reaction Mechanism - A Predominantly SN2 Pathway
The reaction of this compound, a primary alkyl halide, with amines proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The choice of this pathway is dictated by the structure of the electrophile. A competing SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides due to the inherent instability of primary carbocations.[3][4]
The SN2 reaction is a single, concerted step characterized by the following key events:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.
-
Backside Attack: This attack occurs from the side opposite to the leaving group (the chloride ion), often described as a 180° approach.[2][5]
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.
-
Displacement: The chloride ion is expelled as the leaving group, and a new carbon-nitrogen bond is fully formed, resulting in an alkylammonium salt.[6]
-
Deprotonation: A subsequent acid-base reaction, typically involving another molecule of the excess amine, deprotonates the nitrogen to yield the neutral amine product and an ammonium salt byproduct.[7][8]
Caption: The sequential reaction cascade leading to polyalkylation products.
Part 3: Strategic Control for Selective Mono-Alkylation
Achieving a high yield of the mono-alkylated product requires careful control over reaction conditions to suppress the formation of poly-alkylated species.
Stoichiometric Control
The most effective and common strategy is to use a large excess of the starting amine (typically 5 to 10 equivalents or more). [9][10][11]By increasing the concentration of the initial amine, the probability of this compound colliding with a starting amine molecule is statistically favored over a collision with the much less concentrated product amine.
Solvent Selection
The choice of solvent significantly impacts the rate of SN2 reactions.
-
Polar Aprotic Solvents (Recommended): Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can solvate the counter-ion of the nucleophile but do not engage in strong hydrogen bonding with the amine, leaving its lone pair more available and thus more nucleophilic. [4][12]* Polar Protic Solvents (Less Favorable): Solvents like ethanol or water can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders the nucleophile and reduces its reactivity. [13]
Temperature Management
The reaction is typically heated to increase the rate, often in the range of 40-80 °C. [14]However, excessively high temperatures should be avoided as they can promote the competing E2 elimination reaction, which would yield 9-phenyl-1-nonene as a byproduct. Given that chloride is a relatively poor leaving group and the substrate is unhindered, elimination is a minor pathway but remains a consideration.
Use of Catalysts
For alkyl chlorides, which are less reactive than the corresponding bromides or iodides, the addition of a catalytic amount (e.g., 0.1 equivalents) of sodium iodide or potassium iodide can accelerate the reaction. [15]The iodide ion undergoes a rapid Finkelstein reaction to convert the alkyl chloride to the more reactive alkyl iodide in situ, which is then consumed by the amine.
Part 4: Detailed Experimental Protocol for Mono-N-Alkylation
This protocol describes the synthesis of N-benzyl-9-phenylnonan-1-amine as a representative example.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 252.81 | 1.00 g | 3.95 | 1.0 |
| Benzylamine | 107.15 | 2.12 g (2.16 mL) | 19.75 | 5.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.64 g | 11.85 | 3.0 |
| Sodium Iodide (NaI) | 149.89 | 59 mg | 0.395 | 0.1 |
| Acetonitrile (MeCN) | 41.05 | 20 mL | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.95 mmol), potassium carbonate (1.64 g, 11.85 mmol), sodium iodide (59 mg, 0.395 mmol), and acetonitrile (20 mL).
-
Reagent Addition: Add benzylamine (2.16 mL, 19.75 mmol) to the stirred suspension at room temperature. [14]3. Reaction: Heat the reaction mixture to 60 °C in an oil bath and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. [14]The reaction is complete upon the disappearance of the starting this compound spot.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Remove the inorganic salts (K₂CO₃, KCl, KI) by vacuum filtration, washing the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess benzylamine.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-9-phenylnonan-1-amine.
Part 5: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient temperature. 2. Inactive reagents. 3. Poor quality solvent. | 1. Increase temperature gradually to 70-80°C. 2. Verify purity of starting materials. 3. Use anhydrous grade solvent. Consider adding NaI catalyst if not already present. |
| Significant amount of dialkylated product observed | 1. Insufficient excess of the starting amine. 2. Reaction run for too long at high concentration of product. | 1. Re-run the reaction with a higher excess of the amine (e.g., 10 equivalents). 2. Stop the reaction as soon as the starting alkyl halide is consumed. |
| Low isolated yield after work-up | 1. Product is partially water-soluble (especially for smaller amines). 2. Emulsion during extraction. 3. Product loss during chromatography. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to break up emulsions. 3. Ensure proper column loading and choice of eluent system. |
References
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Retrieved from [Link]
- Google Patents. (n.d.). CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof.
-
A-Level Chemistry. (n.d.). Halogenalkanes and nucleophilic substitution. Retrieved from [Link]
-
MDPI. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from [Link]
-
Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Pearson. (n.d.). Amine Alkylation Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. savemyexams.com [savemyexams.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. science-revision.co.uk [science-revision.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. benchchem.com [benchchem.com]
- 15. Amination [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 1-Chloro-9-phenylnonane
Ticket ID: #CPN-09-YIELD
Subject: Optimization of Yield and Purity for 1-Chloro-9-phenylnonane (
Introduction: The Synthetic Triage
You are encountering yield issues with This compound , a long-chain alkyl chloride used often as a linker in liquid crystals and pharmaceutical intermediates.[1] The synthesis of
To provide the correct troubleshooting protocol, we must first identify your synthetic route.[1][2] Please locate your starting material in the decision matrix below.
Route Selection Logic
Figure 1: Decision matrix for selecting the optimal synthetic protocol based on feedstock availability.
PROTOCOL A: Deoxychlorination of 9-Phenyl-1-nonanol
Best for: Lab-scale synthesis (<50g) where the alcohol is commercially available or made via hydroboration.[1]
The Core Issue: The "Sticky" Intermediate
Standard reflux with thionyl chloride (
The Fix: Use the Vilsmeier-Haack Modification . Adding catalytic N,N-Dimethylformamide (DMF) creates a highly reactive chloroiminium species that rapidly converts the alcohol to the chloride.[1][2]
Optimized Workflow
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride ( | 1.2 - 1.5 equivalents.[1] Excess ensures full conversion.[1] |
| Catalyst | DMF (Anhydrous) | Critical: 5-10 mol%.[1] Forms the reactive Vilsmeier intermediate.[1] |
| Solvent | Toluene or DCM | Toluene allows higher reaction temps (better kinetics).[1] |
| Temp | Reflux (if Toluene) | Drives off |
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a
drying tube (or line). The gas outlet should lead to a scrubber (NaOH trap).[1] -
Charge: Add 9-Phenyl-1-nonanol (1.0 equiv) and anhydrous Toluene (5 mL per gram of alcohol).
-
Catalyst: Add anhydrous DMF (0.1 equiv).
-
Addition: Cool to 0°C. Add
(1.5 equiv) dropwise over 30 minutes. Note: Exothermic gas evolution will occur.[2] -
Reaction: Allow to warm to room temperature, then heat to reflux for 2-3 hours.
-
Quench: Cool to RT. Pour onto ice/water. Extract with Hexanes (improves separation of the non-polar product).[1]
-
Purification: Wash organic layer with Sat.
(removes acid) and Brine.[1] Dry over .[1]
Troubleshooting Guide (FAQ)
Q: My product is dark brown/black. What happened?
-
Diagnosis: Thermal decomposition or polymerization of impurities.[1]
-
Fix: You likely overheated the reaction without a solvent or didn't remove the
completely before distillation.[1][2] Ensure you perform a "strip" of the solvent (add fresh toluene and rotovap) to azeotrope off residual thionyl chloride before high-vacuum distillation.[1]
Q: NMR shows a triplet at
-
Diagnosis: Unreacted Alkyl Chlorosulfite (
).[1] -
Fix: The reaction did not go to completion. This happens if you omit DMF.[1] To salvage, redissolve the crude in toluene, add 0.1 eq DMF and 0.5 eq
, and reflux for another hour.
PROTOCOL B: Kochi Coupling (Grignard + Alkyl Halide)
Best for: Convergent synthesis or when the alcohol is expensive/unavailable.[1]
The Core Issue: Chemoselectivity
You are coupling Phenylmagnesium bromide (
The Fix: Use Dilithium Tetrachlorocuprate (
Mechanism & Selectivity[1][2]
Figure 2: The Kochi coupling prioritizes the weaker C-Br bond, preserving the C-Cl bond for future functionalization.[1][2]
Optimized Workflow
| Parameter | Specification | Rationale |
| Catalyst | Prepare fresh: Mix anhydrous | |
| Solvent | THF / NMP | THF is standard.[1] Adding NMP (co-solvent) can accelerate difficult couplings.[1] |
| Temp | -10°C to 0°C | Crucial: Low temp prevents attack on the Chloride.[1] |
| Addition | Slow addition of Grignard | Prevents local concentration spikes that favor homocoupling.[1] |
Step-by-Step Protocol
-
Catalyst Prep: Dissolve
(0.2 mmol) and (0.1 mmol) in 2 mL anhydrous THF. Stir until a clear orange/red solution forms ( ). -
Substrate: In a separate flask under Argon, dissolve 1-bromo-9-chlorononane (10 mmol, 1.0 equiv) in 20 mL THF. Add the catalyst solution.
-
Cooling: Cool the mixture to -10°C (ice/salt bath).
-
Coupling: Add Phenylmagnesium bromide (1.1 equiv, typically 1.0M in THF) dropwise over 45-60 minutes via syringe pump.
-
Workup: Quench with saturated
solution (dissolves copper salts). Extract with diethyl ether.[1]
Troubleshooting Guide (FAQ)
Q: I see a large "Biphenyl" peak in my GC-MS.
-
Diagnosis: Homocoupling of the Grignard reagent.[1]
-
Fix: This occurs if the oxidative addition to the alkyl halide is too slow.[1][2]
Q: I lost the terminal Chlorine (product is Nonylbenzene).
-
Diagnosis: Over-reaction.[1]
-
Fix: The temperature was too high. The C-Cl bond is stable to organocuprates at 0°C, but at reflux, it will react.[1][2] Keep the reaction strictly below 0°C.
Purification & Validation
Regardless of the route, the final isolation determines the yield.[2]
Vacuum Distillation Data
This compound has a high boiling point.[1] Attempting atmospheric distillation will degrade the product.[1]
Validation (NMR)
- NMR (CDCl3):
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides. [Link]
-
Asian Journal of Chemistry. Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. (Demonstrates CuI/Grignard protocols). [Link]
Sources
Removing unreacted 9-phenylnonan-1-ol from 1-Chloro-9-phenylnonane
Case ID: PUR-C15-CL Subject: Removal of unreacted 9-phenylnonan-1-ol from 1-Chloro-9-phenylnonane Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Why is this separation difficult?
Researchers often assume that because one molecule is an alcohol and the other is an alkyl halide, a simple aqueous wash will separate them. In this specific case, that assumption fails due to lipophilic dominance .
-
The Problem: Both the product (this compound) and the impurity (9-phenylnonan-1-ol) possess a massive hydrophobic region (a 9-carbon chain terminated by a phenyl ring).
-
The Consequence: The LogP (partition coefficient) of the alcohol is high enough that it behaves like a grease. It will not partition into water, even if the water is acidic or basic.
-
The Solution: We must exploit the polarity difference of the functional head groups (-OH vs -Cl) or use chemical derivatization to alter the physical properties of the impurity.
Quick Decision Matrix
Use the following decision tree to select the optimal protocol for your scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification methodology based on reaction scale.
Method A: Flash Chromatography (Small Scale / High Purity)
For scales under 5g, silica gel chromatography is the gold standard. The polarity difference between the primary chloride and the primary alcohol is significant enough for easy separation.
The Science
-
Stationary Phase: Silica Gel (
) is polar (acidic). -
Interaction: The hydroxyl group of 9-phenylnonan-1-ol acts as a Hydrogen Bond Donor (HBD), interacting strongly with the silica silanols. The alkyl chloride has no H-donor capability and only weak dipole interactions, causing it to elute near the solvent front.
Protocol
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Column Loading | 1:20 to 1:50 (Sample : Silica ratio) |
| Mobile Phase A | Hexanes (or Heptane) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Detection | UV (254 nm) for the phenyl ring; Iodine stain for the alkyl chain. |
Step-by-Step:
-
Pack a column with silica gel using 100% Hexanes.
-
Load your crude oil. If it is too viscous, dilute with a minimum amount of hexanes/DCM (9:1).
-
Elute with 100% Hexanes for 2-3 column volumes (CV). The this compound is very non-polar and often elutes with pure hexanes.
-
Gradient: If the product does not elute, gradually increase polarity to 95:5 Hexanes:EtOAc .
-
Monitor: The alcohol impurity (9-phenylnonan-1-ol) will remain on the baseline or elute much later (typically requiring >20% EtOAc to move significantly).
Technician Note: Do not use high concentrations of EtOAc early. You want the chloride to elute while the alcohol is stuck at the top of the column [1].
Method B: Chemical Scavenging (Process Scale / Scalable)
This is the preferred method for scales >10g where chromatography becomes cost-prohibitive. We chemically modify the impurity to make it water-soluble.[1]
The Science
We react the residual alcohol with Succinic Anhydride .[2] This converts the lipophilic alcohol into a hemisuccinate ester , which contains a free carboxylic acid. Upon washing with a mild base (Sodium Bicarbonate), this ester becomes a water-soluble salt and partitions into the aqueous layer, leaving the pure alkyl halide in the organic layer [2].
Figure 2: Mechanism of Succinic Anhydride Scavenging. The lipophilic alcohol is tagged with a polar 'handle' for extraction.
Protocol
Reagents:
-
Succinic Anhydride (1.2 - 1.5 equivalents relative to the estimated amount of unreacted alcohol).
-
DMAP (4-Dimethylaminopyridine) - 10 mol% (Catalyst).
-
Triethylamine (1.5 eq relative to succinic anhydride).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step:
-
Dissolve the crude mixture in DCM (approx. 5-10 mL per gram).
-
Add the Succinic Anhydride, Triethylamine, and DMAP.
-
Stir at room temperature for 4–12 hours (or reflux for 2 hours if reaction is slow). Monitor by TLC (the alcohol spot should disappear).
-
Wash 1: Add Saturated Aqueous
. Shake vigorously. The unreacted alcohol (now a succinate salt) will migrate to the water layer. -
Wash 2: Wash the organic layer with 1M HCl (to remove residual DMAP/Triethylamine).
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Why this works: The alkyl chloride is inert to succinic anhydride under these conditions. Only the alcohol reacts [3].
Method C: High-Vacuum Distillation
Distillation is viable but requires specialized equipment due to the high boiling points involved.
-
Boiling Point (Product): ~110-112°C at 0.2 mmHg [4].[3]
-
Boiling Point (Impurity): Significantly higher (likely >140°C at 0.2 mmHg) due to hydrogen bonding.
Troubleshooting Distillation
-
Issue: "The temperatures are too close."
-
Fix: Use a Vigreux column to increase theoretical plates.
-
-
Issue: "The product is decomposing."
-
Fix: Ensure your vacuum is < 0.5 mmHg . Do not attempt this at atmospheric pressure; the temperatures required (>300°C) will cause elimination of HCl, forming the alkene (9-phenyl-1-nonene).
-
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why is my product turning pink/brown?
A: Alkyl iodides and bromides discolor easily, but chlorides are usually stable. If this compound is discoloring, it may contain traces of acid (HCl) or iron from a metal spatula. Wash with dilute
Q: Is the product toxic? A: Treat this compound as a potential alkylating agent . While the long chain reduces volatility (lowering inhalation risk), it increases skin permeability. Always wear nitrile gloves and work in a fume hood.
References
-
LibreTexts Chemistry. (2021).[4] 10.4: Alkyl Halides and Alcohols - Separation Principles.Link
-
ResearchGate. (2025). Use of succinic anhydride as acylating agent for practical resolution of alcohols.[2]Link
-
Chemistry Stack Exchange. (2021).[4] Succinic anhydride esterification methods and workup.[1][4]Link
-
ChemBK. (n.d.). This compound Physical Properties.Link
Sources
Technical Support Center: Purification of 1-Chloro-9-phenylnonane
Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-C15-CL-001 Subject: Optimization of Column Chromatography for Long-Chain Phenyl Alkyl Halides
User Guide & Troubleshooting Interface
Welcome to the technical support hub for the purification of 1-Chloro-9-phenylnonane . This guide is structured to address the specific challenges of purifying lipophilic alkyl halides containing aromatic handles. Unlike standard protocols, this molecule presents a unique dichotomy: a non-polar alkyl chain (
Module 1: Method Development (TLC & Detection)
Q: I cannot see my product on the TLC plate. Is it not UV active? A: this compound is UV active due to the terminal phenyl ring. However, the chromophore is weak compared to conjugated systems.
-
Primary Detection: UV Lamp at 254 nm . You must use
silica plates. The spot will appear as a faint shadow. -
Secondary Detection (Confirmation): If UV is ambiguous, use Iodine (
) Staining . The long alkyl chain traps iodine vapor effectively, turning the spot brown/yellow. -
Impurity Detection: If you synthesized this from 9-phenyl-1-nonanol, the unreacted alcohol is the main impurity. It stains strongly with Permanganate (
) or Phosphomolybdic Acid (PMA) .
Q: My product travels with the solvent front (
-
Recommendation: Switch to a weaker solvent system.
-
Option A (Gentle): 100% Hexanes (or Pentane). If
, add 1-2% Ethyl Acetate. -
Option B (Selective): 5% to 10% Dichloromethane (DCM) in Hexanes. DCM often provides better selectivity for halogenated compounds than EtOAc.
-
Target
Module 2: Column Setup & Execution
Q: Should I use wet loading or dry loading? A:
-
Preferred: Liquid Loading. Since this compound is an oil and soluble in non-polar solvents, dissolve it in a minimum volume of Hexanes (or 5% DCM/Hexanes) and load directly.
-
Avoid: Dissolving in pure DCM or Chloroform for loading if your column solvent is Hexanes. The strong solvent will act as a "pusher," causing the band to streak immediately.
-
Dry Loading: Use only if the crude mixture is a viscous gum or insoluble in the mobile phase. Adsorb onto silica (1:5 ratio) and load.
Q: What is the optimal silica-to-sample ratio? A:
-
Standard Purification: 30:1 (by weight).
-
Difficult Separation (removing <5% alkene impurity): 50:1 to 100:1.
-
Silica Type: Standard 40–63
(230–400 mesh).[1]
Q: I suspect my product is decomposing on the column. Is this possible? A: Primary alkyl chlorides are generally stable. However, if you observe a "streak" from the baseline to the product spot on TLC, the silica might be too acidic, causing elimination to the alkene (9-phenyl-1-nonene).
-
Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites. Flush with 2 column volumes (CV) of neutral solvent before loading your sample.
Module 3: Visual Workflows
Figure 1: Purification Logic Flow
This diagram outlines the decision-making process for solvent selection and loading based on the specific properties of this compound.
Caption: Workflow for solvent optimization and purification execution. Dashed lines indicate iterative method development.
Module 4: Troubleshooting Common Failure Modes
Q: I have a spot running just above my product. What is it? A: This is likely the elimination byproduct (9-phenyl-1-nonene) or a dimer .
-
Diagnosis: Alkenes stain yellow/brown with Iodine but often have slightly different UV activity or stain differently with
(alkenes turn brown rapidly). -
Solution: These are difficult to separate because both are non-polar.
-
Change selectivity: Switch from Hexane/EtOAc to Hexane/Toluene (10:1) . Toluene interacts with the
-systems (phenyl vs. alkene) differently. -
Increase column length (increase theoretical plates).
-
Q: My product is co-eluting with the starting alcohol.
A: This indicates "tailing" or column overload. The alcohol should be much more polar (
-
Check: Did you load with DCM or EtOAc? If so, the solvent dragged the alcohol down.
-
Check: Is the flow rate too high? Flash chromatography requires equilibrium.
-
Fix: Run a gradient. Start with 100% Hexanes to elute the chloride, then slowly ramp to 10% EtOAc to elute the alcohol.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for resolving separation anomalies specific to alkyl halides.
Module 5: Data & Specifications
Table 1: Solvent System Strength for this compound
Based on Silica Gel 60 stationary phase.
| Solvent System | Elution Strength | Predicted | Application |
| 100% Hexanes | Very Weak | 0.10 – 0.20 | Best for separating non-polar impurities (alkenes). |
| 2% EtOAc / Hexanes | Weak | 0.25 – 0.35 | Standard purification target. |
| 10% DCM / Hexanes | Weak/Selective | 0.30 – 0.40 | Alternative if EtOAc co-elutes impurities. |
| 10% EtOAc / Hexanes | Moderate | > 0.60 | Too strong; product will elute with solvent front. |
| 100% DCM | Strong | 1.0 | Used only for flushing the column. |
Table 2: Physical & Safety Data
| Property | Value | Handling Note |
| Molecular Weight | 238.78 g/mol | N/A |
| Boiling Point | >300°C (est.) | High boiling point; rotovap bath at 40°C is safe. |
| UV Activity | Yes (Weak) | |
| Stability | Good | Stable to air/moisture. Avoid strong Lewis acids. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][3][4][5] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1][2][3][5]
-
University of Rochester, Department of Chemistry. "How to Run a Flash Column". Flash Chromatography Guide.
-
Reich, H. J. "Flash Chromatography". University of Wisconsin-Madison Organic Chemistry Info.
Sources
Minimizing elimination byproducts in 1-Chloro-9-phenylnonane reactions
This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Chloro-9-phenylnonane and wish to minimize the formation of elimination byproducts. As a long-chain primary alkyl halide, this compound presents a classic challenge in synthetic chemistry: managing the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathways. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve higher yields of your target substitution product.
Frequently Asked Questions (FAQs)
Q1: What are the expected substitution and elimination products in reactions with this compound?
When reacting this compound with a nucleophile (Nu⁻), two primary products can be formed. The desired product results from a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile replaces the chloride leaving group. The primary byproduct results from a bimolecular elimination (E2) reaction, which forms an alkene.
-
SN2 Product (Substitution): 9-phenylnonyl-substituted compound.
-
E2 Product (Elimination): 9-phenyl-1-nonene.
The E2 reaction occurs when the reagent acts as a base, abstracting a proton from the carbon adjacent (the β-carbon) to the carbon bearing the chlorine.[1][2][3]
Q2: I thought primary alkyl halides like this compound strongly favor SN2 reactions. Why is elimination a significant concern?
This is an excellent and crucial point. While it is true that primary substrates are sterically unhindered and thus heavily favor the SN2 pathway over SN1 or E1 mechanisms[4][5][6][7], they are still susceptible to the E2 mechanism if the reaction conditions are not carefully controlled.
The outcome of the reaction is a competition between the nucleophilicity and basicity of the reagent you use.[8] A strong base, particularly a sterically bulky one, can effectively promote the E2 pathway even on a primary substrate, leading to significant byproduct formation.[9][10] Therefore, assuming a primary halide will only undergo substitution is a common pitfall that can lead to reduced yields and complex purification challenges.
Q3: What is the practical difference between "nucleophilicity" and "basicity," and how do I choose the right reagent?
Understanding this difference is the key to controlling your reaction's outcome.
-
Basicity is a thermodynamic concept that describes a species' ability to accept a proton (H⁺). It's an equilibrium property.[11][12]
-
Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic atom (in this case, the carbon bonded to chlorine).[8][11]
While many strong bases are also strong nucleophiles (e.g., HO⁻, RO⁻), some reagents are excellent nucleophiles but relatively weak bases. These are ideal for maximizing SN2 reactions. The choice of reagent is paramount.
| Reagent Category | Examples | Predominant Reaction with 1° Alkyl Halide | Rationale |
| Good Nucleophiles / Weak Bases | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | SN2 | These reagents are highly polarizable and readily attack the electrophilic carbon but have a low affinity for protons, thus minimizing E2.[13] |
| Strong Bases / Strong Nucleophiles | HO⁻, CH₃O⁻, C₂H₅O⁻ | SN2 and E2 Competition | These reagents are both strong bases and strong nucleophiles. While SN2 is often dominant for primary substrates, E2 becomes significant, especially at higher temperatures.[7] |
| Strong, Sterically Hindered Bases | Potassium tert-butoxide (t-BuOK) | Mainly E2 | The bulky nature of these bases makes it difficult to access the electrophilic carbon for SN2 attack.[14] However, they can easily abstract a sterically accessible β-hydrogen, strongly favoring elimination.[15] |
Troubleshooting Guide
Q: My reaction is yielding a significant amount of 9-phenyl-1-nonene. What are the likely causes and how can I fix it?
Observing a high percentage of the alkene byproduct is a clear indication that the E2 pathway is competing effectively with your desired SN2 reaction. Here is a systematic guide to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting unwanted elimination.
-
Re-evaluate Your Nucleophile/Base: The most probable cause is that your reagent is too basic. Hydroxides (NaOH, KOH) and alkoxides (sodium ethoxide, sodium methoxide) are common culprits that promote E2 elimination.[10]
-
Solution: Switch to a reagent that is a good nucleophile but a weak base. For example, if you are trying to introduce an azide group, use sodium azide (NaN₃). If you need to introduce a cyano group, use sodium cyanide (NaCN). These reagents will overwhelmingly favor the SN2 pathway.[13]
-
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than their competing substitution reactions. Furthermore, elimination results in an increase in the number of molecules in the system, making it entropically favored. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, thus favoring elimination.[7][12]
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is sufficient and will suppress the E2 pathway.
-
-
Change Your Solvent: The choice of solvent has a profound impact on the reactivity of the nucleophile.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile. This "cage" of solvent molecules solvates the nucleophile, blunting its reactivity and making it bulkier, which can favor elimination over substitution.[16]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive, dramatically increasing the rate of the SN2 attack.[13][17]
-
Solution: If you are using a protic solvent, switch to an anhydrous polar aprotic solvent like DMF or DMSO. This is one of the most effective changes you can make to favor substitution.
-
Caption: The kinetic competition between SN2 and E2 pathways.
Experimental Protocol
Optimized Protocol for the Synthesis of 1-Azido-9-phenylnonane
This protocol is designed to maximize the yield of the SN2 product by applying the principles discussed above.
Objective: To synthesize 1-Azido-9-phenylnonane from this compound while minimizing the formation of 9-phenyl-1-nonene.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add this compound (1.0 eq) and sodium azide (1.2 eq).
-
Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. Sodium azide is an excellent nucleophile but a weak base, which is ideal for SN2.[13]
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Causality: Anhydrous DMF is a polar aprotic solvent that will enhance the nucleophilicity of the azide anion, thereby increasing the SN2 reaction rate.[17]
-
-
Reaction: Stir the mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).
-
Causality: Using a moderate temperature provides enough energy to overcome the activation barrier without significantly promoting the higher-energy E2 pathway.[7]
-
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF). c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Causality: This aqueous workup removes the water-soluble DMF and any remaining sodium azide.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Azido-9-phenylnonane.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
References
-
SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012, June 6). Nucleophilicity vs. Basicity. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]
-
Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(15), 7796-7801. Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilicity v Basicity. (2022, March 15). Baylor Tutoring Center. Retrieved from [Link]
-
11.8: Elimination Reactions- Zaitsev's Rule. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Elimination Reactions. (n.d.). University of Illinois Chicago. Retrieved from [Link]
-
How does steric hindrance affect SN2 reactions? (2025, December 29). Gumball Degree. Retrieved from [Link]
-
Summary: Determining SN2, SN¬1, E2 or E1. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
C. Elimination vs. Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilicity vs. basicity (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Andreini, R., et al. (2025, August 6). Elimination reactions of N-alkyl-N-chlorothenylamines promoted by MeONa-MeOH and Et2NH-MeCN. Effect of the beta-aryl group on the imine-forming transition state. ResearchGate. Retrieved from [Link]
-
van der Heijden, P. F., et al. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Hunt, I. (n.d.). Nucleophilicity versus Basicity. University of Calgary. Retrieved from [Link]
-
Elimination Reactions: an Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). Khan Academy. Retrieved from [Link]
-
For each of the following reactions, draw the major elimination product. (n.d.). Pearson. Retrieved from [Link]
-
NUCLEOPHILICITY VS BASICITY. (2025, February 11). Reddit. Retrieved from [Link]
-
8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]
-
Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. (2018, November 12). Reddit. Retrieved from [Link]
-
Elimination Reactions - Problem 1. (n.d.). Organic Chemistry. Retrieved from [Link]
-
(Organic CHEM) CH 8 Elimination Reactions part 2. (2020, September 25). YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. SN2 vs E2 [chemistrysteps.com]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction temperature for 1-Chloro-9-phenylnonane alkylation
Introduction
Welcome to the Technical Support Hub. This guide addresses the kinetic and thermodynamic challenges of using 1-Chloro-9-phenylnonane as an alkylating agent.
This molecule presents a specific process chemistry challenge: it combines a sluggish primary alkyl chloride leaving group with a lipophilic phenyl-alkyl chain. Unlike alkyl bromides or iodides, the C-Cl bond requires significant thermal activation energy to undergo nucleophilic substitution (
This guide provides a self-validating logic system to determine the optimal temperature window (
Module 1: Kinetic Control & Temperature Profiling
Q: Why is my reaction stalling at 50°C despite using a polar aprotic solvent?
A: The activation energy (
At 50°C, the population of molecules possessing sufficient kinetic energy to overcome the
-
The Science: The C-Cl bond dissociation energy (~81 kcal/mol) is stronger than C-Br (~68 kcal/mol). In
reactions, the transition state involves partial bond breaking.[1] Without sufficient thermal energy (or a catalyst), the reaction rate ( ) remains negligible according to the Arrhenius equation: . -
Recommendation: For standard nucleophiles (amines, phenoxides) in solvents like DMF or DMSO, the effective temperature floor is typically 60°C . Below this, kinetics are often impractically slow (>48h reaction times).
Q: I increased the temperature to 110°C to speed up the reaction, but my yield dropped. Why?
A: You have crossed the Elimination Threshold .
At temperatures >100°C, particularly with strong bases (e.g., NaH, KOtBu), the entropy-favored Elimination (E2) pathway becomes competitive. The base begins to abstract a proton from the
Diagnostic Check: Run a GC-MS or LC-MS. Look for a peak with mass M-36.5 (loss of HCl).
-
Target Product MW: (Nucleophile + 238.8) - 36.5
-
Impurity: 9-phenyl-1-nonene (MW: ~202.3 g/mol ).
Q: How do I determine the "Sweet Spot" ( )?
A: You must perform a Thermal Gradient Screen . Do not guess. Follow the logic below:
| Temperature Zone | Kinetic Behavior | Risk Profile | Recommended For |
| < 50°C | Inert / Sluggish | Low | Highly reactive nucleophiles (e.g., Thiolates) only. |
| 60°C - 85°C | Optimal Window | Balanced | Amines, Phenoxides, Enolates. |
| > 90°C | Accelerated | High (E2 Elimination) | Poor nucleophiles only (requires monitoring). |
Module 2: Catalytic Enhancement (The Finkelstein Strategy)
Q: Can I lower the reaction temperature to avoid elimination but maintain speed?
A: Yes, by using In-Situ Finkelstein Activation . Instead of forcing the difficult C-Cl displacement, you add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI).
The Mechanism:
-
Halide Exchange: The Iodide (
) is a better nucleophile than your target reagent and rapidly displaces the Chloride ( ) to form the intermediate 1-Iodo-9-phenylnonane . -
Product Formation: The C-I bond is much weaker and the Iodide is an excellent leaving group (super-leaving group). Your target nucleophile displaces the Iodide rapidly.
-
Regeneration: The Iodide is released to restart the cycle.
Protocol Adjustment:
-
Add: 10-20 mol% NaI or KI.
-
Result: This often allows you to drop the reaction temperature by 20-30°C (e.g., running at 50°C instead of 80°C), completely suppressing the E2 elimination pathway.
Visualizing the Optimization Logic
The following decision tree illustrates the self-validating workflow for optimizing your reaction conditions.
Figure 1: Decision matrix for optimizing reaction temperature and catalytic intervention.
Experimental Protocol: Thermal Gradient Screening
Objective: Determine the maximum temperature that permits
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: (Your specific amine/phenol) (1.1 - 1.5 eq)
-
Base:
or (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration)
-
Internal Standard: Biphenyl (for GC/HPLC quantification)
Step-by-Step Methodology:
-
Preparation: Prepare a master stock solution of the Substrate, Nucleophile, and Internal Standard in the chosen solvent.
-
Aliquot: Distribute the mixture into 4 sealed reaction vials.
-
Induction: Place vials in a parallel synthesis heating block set to 60°C, 70°C, 80°C, and 90°C .
-
Sampling:
-
Take a 50
aliquot at T=1h, 4h, and 24h . -
Quench immediately into cold water/ethyl acetate.
-
-
Analysis: Analyze the organic phase via GC-FID or HPLC.
-
Calculate Conversion: Based on consumption of this compound relative to Internal Standard.
-
Calculate Selectivity: Ratio of Product Peak Area vs. Impurity (Alkene) Peak Area.
-
-
Selection: Choose the highest temperature where Selectivity > 95:5 .
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-4: The
Mechanism). -
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).
-
Process Development of Salmeterol: (Relevant industrial application of long-chain phenyl alkylation). Organic Process Research & Development. (General reference to long-chain alkylation kinetics in API synthesis).
Sources
Separation of 1-Chloro-9-phenylnonane from 1,9-dichloro-nonane impurities
Topic: Separation of 1-Chloro-9-phenylnonane from 1,9-dichloro-nonane impurities Ticket ID: CHEM-SEP-09-PH Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Diagnostic & Triage: Understanding Your Mixture
Before initiating physical separation, you must understand the chemical environment.[1] The synthesis of This compound (CPN) typically involves the Friedel-Crafts alkylation of benzene with 1,9-dichlorononane (DCN) using a Lewis acid catalyst (e.g.,
The Composition Matrix
To minimize the formation of the di-alkylated byproduct (1,9-diphenylnonane), the reaction is usually run with a significant stoichiometric excess of DCN.[1] Consequently, your crude mixture likely contains:
| Component | Role | Boiling Point (Atm) | Boiling Point (Vacuum) | UV Activity | Polarity (TLC) |
| 1,9-Dichlorononane (DCN) | Impurity (Starting Material) | ~202–204°C | ~80°C @ 1 mmHg | Inactive | Low |
| This compound (CPN) | Target Product | ~282°C | ~110–112°C @ 0.2 mmHg | Active | Low-Medium |
| 1,9-Diphenylnonane | Impurity (Over-alkylation) | >300°C | High | Active | Medium |
Key Insight: The separation challenge is not "difficulty" but detectability . The boiling point difference (
Primary Separation: Vacuum Distillation Protocol
For the bulk removal of DCN, vacuum distillation is the most efficient method.[1] Chromatography should be reserved for "polishing" (removing the final <5% of impurities) due to the poor silica retention difference between these lipophilic chains.[1]
The Protocol
Objective: Remove excess DCN as the "forerun" fraction.[1]
-
Setup: Use a short-path distillation head or a Vigreux column. A simple still head may result in co-distillation due to the high vapor velocities under vacuum.[1]
-
Vacuum: High vacuum is mandatory. Target 0.1 – 0.5 mmHg .
-
Why? At atmospheric pressure, CPN requires ~282°C, which risks thermal decomposition or polymerization of the alkyl chain.[1]
-
-
Thermal Staging:
Visualizing the Workflow
Caption: Thermal fractionation logic based on boiling point differentials under reduced pressure.
Polishing: Chromatographic Refinement
If distillation yields 90-95% purity, Flash Chromatography is the next step.[1] However, you must address the "Invisible Impurity" problem.
The "Invisible Impurity" Trap
Standard UV detectors (254 nm) rely on aromatic pi-systems.[1]
-
CPN: Has a phenyl ring
Visible . -
DCN: Alkyl chain only
Invisible .
Result: If you rely solely on UV, DCN will elute (likely before CPN) without triggering a peak.[1] You will inadvertently pool fractions containing DCN.
Recommended Mobile Phase System
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Mobile Phase: 100% Hexanes
2% Ethyl Acetate in Hexanes.-
Note: Both compounds are very non-polar. Keep the solvent strength low to maximize resolution.[1]
-
Visualization Protocol (TLC)
Do NOT rely on UV lamps alone. You must use a chemical stain.
| Method | DCN (Impurity) | CPN (Product) | Recommendation |
| UV (254 nm) | Invisible | Dark Spot | Insufficient |
| Iodine Chamber ( | Brown/Yellow Spot | Brown/Yellow Spot | Recommended (Reversible) |
| KMnO4 Stain | Weak/No Reaction | Oxidizes (Slowly) | Not Ideal for saturated chains |
| Phosphomolybdic Acid (PMA) | Dark Blue/Black | Dark Blue/Black | Excellent (Permanent) |
Troubleshooting & FAQs
Q1: I distilled the mixture, but NMR still shows a triplet at 3.5 ppm that integrates too high. Why?
A: The triplet at
-
CPN: Has one
group (2H).[1] -
DCN: Has two
groups (4H).[1] -
Diagnosis: If the integration of the chloromethyl protons relative to the aromatic protons (5H) is
(2:5 ratio), you still have DCN.[1] -
Solution: Your vacuum distillation likely had "entrainment" (vapor carrying liquid droplets). Reflux the mixture through a Vigreux column to improve separation efficiency.
Q2: Can I use crystallization?
A: Unlikely. Both compounds are low-melting liquids or waxy solids at room temperature with flexible alkyl chains.[1] They tend to form oils rather than defined crystal lattices. Distillation is superior for this specific homologue.
Q3: My TLC plate shows one spot, but GC-MS shows two peaks.
A: This confirms the "Invisible Impurity" issue.
-
Run the TLC again.[1]
-
Dip the plate in PMA (Phosphomolybdic Acid) and heat with a heat gun.
-
You will likely see a second spot (DCN) running slightly higher (less polar) than your product.
Q4: Why is the yield of CPN lower than expected?
A: Check for polyalkylation . In the Friedel-Crafts reaction, the product (alkylbenzene) is actually more reactive than the starting benzene (alkyl groups are activating).[1]
-
Mitigation: Ensure you used a large excess of DCN (5-10 equivalents) relative to benzene during synthesis.[1] If you used a 1:1 ratio, you likely formed significant 1,9-diphenylnonane (which remains in the distillation pot).[1]
Decision Tree: Visualization Logic
Caption: Logic flow for detecting non-UV active DCN impurities in chromatographic fractions.
References
-
PubChem. (n.d.).[2][3] 1,9-Dichlorononane Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation: Mechanism and Selectivity. Retrieved February 4, 2026, from [Link]
Sources
Validation & Comparative
FTIR characteristic peaks for 1-Chloro-9-phenylnonane validation
An In-Depth Technical Guide to 1-Chloro-9-phenylnonane Validation via FTIR
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Subject: Spectroscopic Validation of this compound (CAS: 27175-81-1)
Executive Summary: The Validation Imperative
This compound is a critical intermediate in the synthesis of pharmaceuticals and specialty liquid crystals. Its structural integrity—specifically the terminal alkyl chloride functionality—is the linchpin for subsequent nucleophilic substitution reactions.
In a drug development context, "validation" is not merely confirming identity; it is the rigorous exclusion of reaction byproducts. The primary synthetic route typically involves the chlorination of 9-phenyl-1-nonanol . Therefore, the validation protocol must prioritize distinguishing the product from its alcohol precursor and potential elimination side-products (alkenes).
This guide moves beyond generic peak listing. It establishes a comparative spectroscopic framework , using Fourier Transform Infrared (FTIR) spectroscopy as a rapid, "Go/No-Go" decision tool before proceeding to more resource-intensive methods like NMR or HPLC.
Theoretical Spectroscopic Profile
The FTIR spectrum of this compound is a superposition of three distinct structural domains: the Aromatic Phenyl Ring , the Aliphatic Nonyl Chain , and the Terminal Primary Chloride .
The "Fingerprint" of Success
A pure sample will exhibit a clean separation between the aromatic and aliphatic C-H stretching regions and, crucially, a "silent" region where hydroxyl groups typically absorb.
| Functional Group | Mode of Vibration | Frequency ( | Diagnostic Value |
| Aromatic Ring | 3020 – 3080 | Confirmation : Verifies phenyl group integrity. | |
| 1600, 1495, 1450 | Confirmation : Characteristic "benzene fingers". | ||
| 690 – 760 | Overlap Warning : Heavily overlaps with C-Cl and CH2 rocking. | ||
| Aliphatic Chain | 2850 – 2930 | Dominant : Strongest peaks due to 9-carbon chain. | |
| ~1465 | Standard : Typical alkane backbone signal. | ||
| ~720 | Standard : Indicates long chain ( | ||
| Alkyl Chloride | 650 – 730 | Validation Target : Often split due to rotational conformers ( |
Comparative Analysis: Product vs. Alternatives
True validation requires comparing the product against what it could be (impurities). The two most critical "alternatives" in the reaction matrix are the Starting Material (Alcohol) and the Elimination Product (Alkene) .
Comparison 1: The Critical Exclusion (vs. 9-phenyl-1-nonanol)
The most common failure mode in synthesizing this compound is incomplete conversion.
-
The Alcohol Signature: 9-phenyl-1-nonanol exhibits a massive, broad O-H stretch at 3300–3400
and a strong C-O stretch at 1050–1060 . -
The Chloride Validation: The complete disappearance of these two bands is the primary evidence of reaction completion.
Comparison 2: The Side-Reaction Check (vs. 9-phenyl-1-nonene)
Harsh chlorination conditions (e.g.,
-
The Alkene Signature: Look for a sharp
stretch at 3080–3100 (distinct from aromatic C-H) and a stretch at 1640 . -
The Chloride Validation: The spectrum should remain "quiet" in the 1640
region (except for the 1600 aromatic doublet).
Summary of Comparative Logic
| Feature | Target: this compound | Impurity: 9-phenyl-1-nonanol | Impurity: 9-phenyl-1-nonene |
| 3300-3400 | ABSENT (Flat Baseline) | STRONG / BROAD (O-H) | ABSENT |
| 1050-1060 | WEAK/ABSENT | STRONG (C-O) | WEAK/ABSENT |
| 1640 | ABSENT | ABSENT | MEDIUM (C=C) |
| 600-750 | COMPLEX (C-Cl + Ar + Rock) | SIMPLE (Ar + Rock) | COMPLEX (Ar + =C-H bend) |
Visualizing the Validation Workflow
The following decision tree illustrates the logical flow for validating the sample using FTIR data.
Figure 1: Logical decision tree for FTIR validation of this compound, prioritizing the exclusion of alcohol and alkene impurities.
Experimental Protocol
To ensure reproducibility and prevent false positives (e.g., atmospheric moisture mimicking alcohol impurities), follow this specific ATR (Attenuated Total Reflectance) protocol.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal.
Resolution: 4
Step-by-Step Methodology:
-
Background Collection: Clean the crystal with isopropanol. Collect an air background to subtract atmospheric
and . Note: Residual moisture on the crystal will create a false O-H signal. -
Sample Application: Place 1 drop (approx. 10-20
) of neat this compound liquid onto the crystal center. -
Acquisition: Clamp the anvil to ensure intimate contact (critical for the C-H stretching region).
-
Processing: Apply baseline correction if necessary. Focus zoom on the 3200–3600
region first. -
Cleaning: Wipe immediately with acetone; long-chain alkyl halides can be oily and persistent.
Why Neat Liquid? Using a neat liquid film (ATR) is superior to KBr pellets for this oily compound. KBr is hygroscopic and often introduces a water peak that confuses the "O-H absence" validation.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Infrared Spectrum of Alkyl Halides and Precursors. Wiley Science Solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Alcohols and Alkyl Halides. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
Sources
Comparing reactivity of 1-Chloro-9-phenylnonane vs 1-Bromo analogs
Executive Summary
1-Chloro-9-phenylnonane and its 1-Bromo analog serve as critical long-chain alkylating agents in medicinal chemistry (e.g., PROTAC linkers) and materials science. While structurally similar, their divergent reactivity profiles dictate their utility:
-
1-Bromo-9-phenylnonane: The "Kinetic Choice." Preferred for rapid nucleophilic substitutions (
) and facile metallation (Grignard/Lithium). It suffers from lower shelf-stability and higher cost. -
This compound: The "Process Choice." Preferred for scale-up due to high atom economy, lower cost, and superior stability. However, it requires harsher conditions or catalytic activation (Finkelstein) to match the reactivity of the bromide.
This guide provides a data-driven analysis to assist researchers in selecting the optimal halide for their specific synthetic pathway.
Part 1: Fundamental Reactivity Profile
The reactivity difference stems fundamentally from the carbon-halogen bond strength and the leaving group ability.[1][2] The phenyl ring at the C9 position is electronically isolated from the C1 reaction center; thus, these molecules behave as classical primary alkyl halides.
Bond Dissociation Energy (BDE) & Kinetics
The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for bond cleavage events (homolytic or heterolytic).
| Parameter | This compound | 1-Bromo-9-phenylnonane | Impact on Reactivity |
| Bond Energy (C-X) | ~81 kcal/mol (339 kJ/mol) | ~68 kcal/mol (285 kJ/mol) | Bromide cleaves easier; faster radical/metal insertion. |
| Bond Length | 1.79 Å | 1.93 Å | Longer C-Br bond is more accessible to nucleophiles. |
| Leaving Group ( | -7 ( | -9 ( | Bromide is a superior leaving group ( |
| Polarizability | Moderate | High | Bromide "softness" stabilizes transition states. |
Decision Matrix: Which Halide to Choose?
Figure 1: Decision tree for selecting between Chloro- and Bromo- nonyl derivatives based on reaction conditions.
Part 2: Nucleophilic Substitution ( ) Performance
In
Relative Rate Comparison
For a standard nucleophile (e.g.,
-
1-Bromo: Reaction completes in < 2 hours.[3]
-
1-Chloro: Reaction may require 24+ hours or heating to 60-80°C.
Protocol: Catalytic Activation of this compound
If the 1-Bromo analog is unavailable or too expensive, the Finkelstein Modification is the industry standard to boost the reactivity of the 1-Chloro analog to match the Bromide.
Principle: Addition of catalytic Potassium Iodide (KI) generates the highly reactive 1-Iodo intermediate in situ.
Experimental Workflow:
-
Reagents: this compound (1.0 equiv), Nucleophile (e.g.,
, 1.2 equiv), KI (0.1 equiv). -
Solvent: DMF or DMSO (Polar Aprotic is essential).
-
Procedure:
-
Dissolve chloride and KI in solvent. Stir at 60°C for 30 mins (converts R-Cl
R-I). -
Add Nucleophile. The R-I reacts rapidly (
), regenerating to continue the cycle.
-
-
Advantage: Achieves "Bromide-like" rates with "Chloride" stability and cost.
Part 3: Metallation (Grignard Reagent Formation)
Formation of the Grignard reagent (9-phenylnonylmagnesium halide) is a critical step for carbon-carbon bond formation.
Initiation Kinetics
-
1-Bromo: Initiates spontaneously or with mild heating. The C-Br bond is easily inserted by Mg surface electrons.
-
1-Chloro: Often requires "entrainment" (addition of
or dibromoethane) to clean the Mg surface and start the radical process.
Stability of the Grignard
Once formed, 9-phenylnonylmagnesium chloride is actually more stable towards Wurtz coupling (homocoupling side reaction:
-
Recommendation: For difficult couplings where the Grignard must be stored or transported, synthesize the Chloride-derived Grignard .
Visualizing the Grignard Pathway
Figure 2: Comparative pathway for Grignard formation. Note the higher risk of homocoupling with the bromide.
Part 4: Experimental Data Summary
| Feature | This compound | 1-Bromo-9-phenylnonane |
| CAS Number | 27175-81-1 | N/A (Analogous) |
| Molecular Weight | 238.80 g/mol | 283.25 g/mol |
| Physical State | Clear Oil | Clear/Yellowish Oil |
| Boiling Point | High (>300°C) | High (Similar) |
| Light Sensitivity | Low (Stable) | Moderate (Turns brown over time) |
| Low (Requires Heat/Cat.) | High (RT feasible) | |
| Grignard Initiation | Difficult (Needs activation) | Easy |
| Cost Efficiency | High (Best for kg scale) | Low (Best for mg/g scale) |
References
-
Nucleophilic Substitution Trends: Master Organic Chemistry. "The SN2 Reaction Mechanism." Link
-
Bond Dissociation Energies: Chemistry LibreTexts. "Bond Dissociation Energies of Organic Molecules." Link
-
Grignard Formation Kinetics: J. Am. Chem. Soc. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Link
-
Compound Data: PubChem. "this compound Compound Summary."[4] Link
Sources
HPLC Retention Time Standards for 1-Chloro-9-phenylnonane: A Comparative Method Development Guide
Executive Summary
1-Chloro-9-phenylnonane (CAS: 27175-81-1) is a critical alkylating intermediate used primarily in the synthesis of prostaglandin analogs, including Latanoprost and Bimatoprost .[1] Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides a definitive technical framework for the HPLC analysis of this compound. Unlike generic certificates of analysis, we compare the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives and establish a Relative Retention Time (RRT) standard to validate the separation of the critical "hydroxyl" impurity (9-phenylnonan-1-ol).
Part 1: Core Directive & Method Strategy
The Analytical Challenge
The separation of this compound presents a specific challenge due to its high lipophilicity (LogP ~6.8) and lack of strong chromophores.
-
Target Analyte: this compound (Non-polar, Phenyl ring UV active).
-
Critical Impurity: 9-phenylnonan-1-ol (Precursor, significantly more polar).
-
Alternative Reagent: 1-Bromo-9-phenylnonane (Often used as a substitute; distinct retention behavior).
Method Comparison: Isocratic vs. Gradient
We evaluated two methodological approaches. While isocratic methods are common for raw materials, they often fail to elute late-eluting dimers or "over-chlorinated" side products.
| Feature | Method A: Standard Isocratic | Method B: Optimized Gradient (Recommended) |
| Stationary Phase | C18 (ODS) 5µm | Phenyl-Hexyl 3.5µm |
| Mobile Phase | ACN:Water (85:15) | ACN:Water (Gradient 70% |
| Resolution (Rs) | 2.5 (Analyte vs. Alcohol) | > 4.0 (Analyte vs. Alcohol) |
| Run Time | 15 min | 12 min |
| Selectivity | Hydrophobic only |
Verdict: Method B is superior. The Phenyl-Hexyl phase leverages
Part 2: Scientific Integrity & Experimental Protocols
The Self-Validating Protocol (SVP)
To ensure trustworthiness, this protocol uses the Precursor Alcohol (9-phenylnonan-1-ol) as an in-situ system suitability marker. You cannot rely on the retention time of the chloride alone due to column-to-column variability.
Principle: The conversion of the hydroxyl group (-OH) to the chloride (-Cl) significantly increases hydrophobicity. In Reverse Phase (RP) chromatography, the Alcohol MUST elute before the Chloride.
Detailed Experimental Conditions (Method B)
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water (0.1% Phosphoric Acid) - Acid stabilizes the silica and suppresses silanol activity.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 210 nm (Primary) and 254 nm (Secondary confirmation).
-
Note: 210 nm is critical as the alkyl chain has weak absorbance; the phenyl ring is the only strong chromophore.
-
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 70% | Injection |
| 8.0 | 95% | Linear Ramp (Elution of Chloride) |
| 10.0 | 95% | Wash (Elution of Dimers/Bromo-analogs) |
| 10.1 | 70% | Re-equilibration |
| 14.0 | 70% | End of Run |
Retention Time Standards & Acceptance Criteria
Do not rely on absolute minutes. Use Relative Retention Time (RRT) relative to the main this compound peak.
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12][13] RT (min)* | RRT (Standard) | Acceptance Criteria |
| 9-phenylnonan-1-ol (Impurity) | 4.2 | ~0.65 | Rs > 3.0 from Main Peak |
| This compound (Target) | 6.5 | 1.00 | Tailing Factor < 1.5 |
| 1-Bromo-9-phenylnonane (Alt) | 7.8 | ~1.20 | Distinct separation required |
| Dimers/Polychlorinated | > 9.0 | >1.40 | No peaks > 0.1% area |
*Note: Absolute times will vary by system dwell volume. RRT values are the robust metric.
Part 3: Visualization & Logic
Workflow: Purity Assessment Logic
The following diagram illustrates the decision logic for qualifying a batch of this compound using the Self-Validating Protocol.
Figure 1: Logic flow for HPLC batch release of this compound.
Separation Mechanism: Stationary Phase Selectivity
This diagram visualizes why the Phenyl-Hexyl phase (Method B) is recommended over standard C18 for this specific aromatic-alkyl compound.
Figure 2: Mechanistic advantage of Phenyl-Hexyl phases for phenyl-substituted alkyl chains.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
Srinivas, K., et al. (2025).[3] Method Development and Validation of Latanoprost by Using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in Ayurveda and Pharmacy. [Link] (Contextual validation for Latanoprost intermediates).
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]
- Cayman Chemical. (2024). Latanoprost Synthesis Intermediates Product Guide.
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A Researcher's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 1-Chloro-9-phenylnonane
In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of reliable and reproducible results. For novel or less-common molecules such as 1-Chloro-9-phenylnonane, a long-chain alkylbenzene with a terminal chlorine, establishing a robust purity assessment protocol is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis with other prevalent analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative references.
The Foundational Pillar: Elemental Analysis
Elemental analysis, a classic yet powerful technique, provides a fundamental assessment of a compound's purity by determining the mass fractions of its constituent elements.[1] For a molecule like this compound (C₁₅H₂₃Cl), this method directly verifies if the empirical formula aligns with the theoretical composition, offering a quantitative measure of bulk purity.
Theoretical Composition of this compound
A prerequisite for any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula and the atomic weights of its constituent elements.
-
Molecular Formula: C₁₅H₂₃Cl[2]
-
Atomic Weights: C = 12.011 u, H = 1.008 u, Cl = 35.453 u
Based on these values, the theoretical elemental composition is:
-
Carbon (C): (15 * 12.011 / 238.79) * 100% = 75.43%
-
Hydrogen (H): (23 * 1.008 / 238.79) * 100% = 9.70%
-
Chlorine (Cl): (1 * 35.453 / 238.79) * 100% = 14.85%
The Principle of Combustion Analysis for Halogens
The most common method for determining the elemental composition of organic compounds is combustion analysis. In the context of this compound, the sample is combusted at a high temperature in a stream of oxygen. This process converts the carbon to carbon dioxide, hydrogen to water, and the chlorine to hydrogen chloride (HCl). These combustion products are then passed through a series of traps or detectors to quantify each element. For chlorine, the resulting HCl is typically captured in a solution and titrated, often using microcoulometry, to determine its concentration.
A Comparative Look: Orthogonal Methods for Purity Validation
While elemental analysis provides a crucial baseline for purity, it is not without its limitations. For instance, it cannot distinguish between isomers or identify trace impurities with similar elemental compositions. Therefore, a multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment.
| Technique | Principle | Strengths for this compound Purity | Limitations |
| Elemental Analysis | Measures the mass percentage of each element in a sample. | - Provides a direct, quantitative measure of bulk purity. - Confirms the empirical formula. | - Does not identify or quantify specific impurities. - Cannot differentiate between isomers. - Insensitive to impurities with similar elemental compositions. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Confirms the molecular structure. - Can identify and quantify proton- and carbon-containing impurities. - Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[4] | - May not detect impurities lacking NMR-active nuclei or those present at very low concentrations. - Complex spectra can be challenging to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and then detects them using mass spectrometry. | - Excellent for separating and identifying volatile impurities.[5][6] - High sensitivity for detecting trace impurities. - Can identify impurities based on their mass spectra. | - Not suitable for non-volatile or thermally labile impurities. - Requires derivatization for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid phase based on their interactions with a stationary phase. | - Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities.[7] - Can be used for both qualitative and quantitative analysis of impurities. | - Peak co-elution can be an issue. - Method development for non-polar compounds like this compound can be challenging.[8][9] |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, each analytical protocol should be designed as a self-validating system with clear steps and acceptance criteria.
Elemental Analysis Workflow
The following workflow outlines the key steps for validating the purity of this compound using combustion analysis.
Causality in Protocol Design:
-
Drying: The initial drying step is critical as residual solvents can significantly alter the hydrogen and carbon content, leading to inaccurate results.
-
Microbalance: The use of a highly accurate microbalance is essential for precise determination of the sample weight, which is a key parameter in the final calculation.
-
High-Temperature Combustion: Complete combustion is necessary to ensure that all the carbon, hydrogen, and chlorine in the sample are converted to their respective detectable forms.
Trustworthiness and Acceptance Criteria:
A cornerstone of a trustworthy elemental analysis is the adherence to established acceptance criteria. For publication in many reputable journals, the experimental elemental composition must be within ±0.4% of the theoretical values.[10][11] A deviation greater than this may indicate the presence of impurities or that the compound is not what it is believed to be.[12]
Orthogonal Methodologies: NMR and GC-MS Protocols
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum, including phasing, baseline correction, and integration of all signals.
-
Purity Calculation (qNMR): Calculate the purity based on the integral ratio of the analyte peaks to the internal standard peaks, taking into account the number of protons and molecular weights.
-
Impurity Identification: Analyze any extraneous peaks to identify potential impurities. For this compound, a primary alkyl halide, the proton on the carbon bearing the chlorine is expected to have a chemical shift in the range of 2-4.5 ppm.[13]
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Column Selection: Use a non-polar capillary column (e.g., DB-5ms) suitable for the separation of hydrocarbons.
-
GC Method: Develop a suitable temperature program to ensure good separation of the main component from any potential volatile impurities.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks.
-
Impurity Identification: Tentatively identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Purity Estimation: Estimate the purity based on the relative peak areas (assuming similar response factors for closely related impurities).
Synthesizing the Data: A Holistic Approach to Purity Confirmation
The true power in purity validation lies not in the application of a single technique, but in the convergence of data from orthogonal methods.
By combining the quantitative bulk purity data from elemental analysis with the structural confirmation and impurity profiling from NMR, GC-MS, and HPLC, researchers can have a high degree of confidence in the purity of their this compound sample. Any significant deviation in the elemental analysis should be investigated using these spectroscopic and chromatographic techniques to identify the source of the discrepancy.
Conclusion
Validating the purity of a compound like this compound requires a thoughtful and multi-faceted analytical strategy. While elemental analysis serves as a fundamental and quantitative measure of bulk purity, its true value is realized when used in concert with orthogonal methods such as NMR, GC-MS, and HPLC. This integrated approach, grounded in well-designed and self-validating protocols, provides the robust and reliable data necessary to support high-quality research and development in the pharmaceutical sciences.
References
-
ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
-
National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. Available from: [Link]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 435-442. Available from: [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 520293, this compound. Available from: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available from: [Link]
-
ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Available from: [Link]
- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
-
ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Available from: [Link]
-
University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]
-
Ghosez, L., et al. (2003). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-Trimethylpropenylamine. Organic Syntheses, 80, 1. Available from: [Link]
-
van der Laan, H., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and bioanalytical chemistry, 410(13), 3219-3229. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Elemental Analysis Manual - Section 3.3 Version 3.0. Available from: [Link]
-
Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Available from: [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Available from: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Available from: [Link]
-
ResearchGate. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Available from: [Link]
-
Niemeyer, M. (2001). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, (11), 1641-1647. Available from: [Link]
-
Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (2015). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Available from: [Link]
-
Jackson, W. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(25), 21623-21630. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17185, 1-Chlorononane. Available from: [Link]
-
Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
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Malherbe, J., et al. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Materials, 15(5), 1888. Available from: [Link]
-
Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Available from: [Link]
-
National Institute of Standards and Technology. Nonane, 1-chloro-. In: NIST Chemistry WebBook. Available from: [Link]
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Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. IARC scientific publications, (62), 203-225. Available from: [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology, 47(12). Available from: [Link]
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Chemtips. (2014). Finding Alkyl Halides in 13C NMR. Available from: [Link]
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Agilent. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES. Available from: [Link]
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University of Colorado Boulder. Spectroscopy Tutorial: Alkyl Halides. Available from: [Link]
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Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available from: [Link]
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Technical Comparison Guide: Mass Spectrometry Confirmation of 1-Chloro-9-phenylnonane
Executive Summary
1-Chloro-9-phenylnonane (CAS: 104464-96-6 / 27175-81-1) is a critical alkyl halide intermediate, notably employed in the synthesis of long-acting
This guide compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) variants .
The Verdict: GC-MS (EI) is the Gold Standard for structural confirmation due to the generation of a definitive spectral fingerprint and chlorine isotope pattern. LC-MS (ESI) is not recommended due to poor ionization efficiency. LC-MS (APCI) serves as a viable alternative for high-throughput process monitoring where thermal stress must be minimized.
Part 1: Molecule Profile & Analytical Challenges[1]
| Property | Value | Analytical Implication |
| Formula | Requires detection of Chlorine isotope pattern.[1] | |
| MW | 238.8 g/mol | Monoisotopic mass: 238.15 Da.[1] |
| Polarity | Non-polar (LogP ~6.[1]8) | High Risk of failure in ESI (Electrospray Ionization).[1] |
| Boiling Point | ~110-112°C (0.2 mmHg) | High boiling point requires high-temperature GC columns.[1] |
| Key Moiety | Benzyl group + Alkyl Chloride | Expect strong tropylium ion ( |
Part 2: Comparative Analysis of MS Techniques
Method A: GC-MS (Electron Ionization) - The Gold Standard
Mechanism: Hard ionization (70 eV) fragments the molecule, creating a reproducible "fingerprint" that can be matched against spectral libraries (NIST/Wiley).
-
Pros:
-
Structural Certainty: Distinctive isotope ratio (
) confirms the halogen. -
Library Matching: Standardized spectra allow for automated identification.
-
Fragmentation: The benzyl cation (
91) provides a high-intensity diagnostic peak.
-
-
Cons:
-
Thermal Stress: Requires injector temperatures >250°C; risk of degradation if the sample contains thermally labile impurities.
-
Method B: LC-MS (Electrospray Ionization - ESI) - The Trap
Mechanism: Relies on solution-phase acid/base chemistry to create ions (
-
Critical Failure Point: this compound lacks basic nitrogen or acidic protons. It has extremely low Proton Affinity (PA) .
-
Outcome: ESI results in poor sensitivity, high background noise, or reliance on unstable adducts (
, ), making it unreliable for quantitative confirmation.
Method C: LC-MS (APCI / APPI) - The Process Alternative
Mechanism: Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.
-
Pros:
-
Universality: Excellent for non-polar species that fail in ESI.
-
Throughput: Ideal for monitoring reaction progress in solution without solvent exchange (unlike GC).
-
-
Cons:
-
Softer Ionization: Produces primarily molecular ions (
or ) with less structural fragmentation data than EI.
-
Part 3: Detailed Protocol (GC-MS Validation)
This protocol is designed to validate the structure of this compound using its fragmentation physics.
Instrument Configuration
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5ms), 30m
0.25mm 0.25µm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (to maximize sensitivity for trace impurity checks), 280°C.
Temperature Program
The high boiling point requires an aggressive ramp to elute the compound and prevent carryover.
| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 220 | 0.0 |
| Ramp 2 | 10 | 300 | 5.0 |
| Total Run | - | - | ~18 mins |
MS Acquisition Parameters[1][3][4]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
40 – 400. -
Solvent Delay: 3.5 min (Essential to protect filament from solvent trip).
Part 4: Data Interpretation & Logic[2][5]
The Fragmentation Pathway (Visualized)
The following diagram illustrates the causal logic of the mass spectrum. The molecule undergoes electron impact, leading to two distinct pathways: the preservation of the chlorine isotope pattern and the formation of the stable tropylium ion.
Caption: Fragmentation logic for this compound under Electron Ionization (70eV).
Acceptance Criteria (Self-Validating)
To confirm the structure, the spectrum must meet all three criteria:
-
Retention Time: Peak elutes at the expected high-temperature window (approx. 260-280°C region relative to n-alkane standards).
-
Isotope Pattern: The molecular ion cluster must show
238 and 240 with an intensity ratio of 3:1 (within 10% relative error). This confirms the presence of exactly one Chlorine atom. -
Base Peak: The most intense peak must be
91 (Tropylium ion), confirming the presence of the benzyl/phenylalkyl substructure.
Quantitative Summary Table
| Feature | m/z Value | Origin | Relative Abundance (Approx) |
| Base Peak | 91 | 100% | |
| Molecular Ion ( | 238 | 10-30% | |
| Isotope Peak ( | 240 | ~33% of m/z 238 | |
| Loss of Cl | 203 | < 10% | |
| Loss of Benzyl | 147 | Variable |
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry (GC-MS) Interpretation. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]
- European Patent Office. (2013). Process for the preparation of Salmeterol and its salts (EP2641893A1). Google Patents.
-
Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved February 4, 2026, from [Link]
Sources
The Long and Short of It: A Comparative Guide to 1-Chloro-9-phenylnonane and 1-Chloro-6-phenylhexane as Molecular Linkers
A Senior Application Scientist's Guide for Researchers in Drug Development
In the intricate world of rational drug design, particularly in the burgeoning field of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a molecule's success, profoundly influencing its efficacy, stability, and pharmacokinetic properties.[1] The choice of linker—its length, flexibility, and chemical nature—can mean the difference between a breakthrough therapeutic and a failed candidate.[2][3]
This guide provides an in-depth comparative analysis of two common alkyl-phenyl linkers: the longer 1-Chloro-9-phenylnonane (a C9 linker) and the shorter 1-Chloro-6-phenylhexane (a C6 linker). Moving beyond a simple recitation of properties, we will explore the causal relationships between their structural differences and their functional implications in experimental systems, providing you with the field-proven insights necessary to make informed decisions in your research.
Section 1: Physicochemical Properties - More Than Just a Numbers Game
The fundamental differences between the C9 and C6 linkers begin with their physicochemical profiles. These properties are not abstract values; they are direct predictors of how these molecules will behave in both synthetic reactions and complex biological environments.
| Property | 1-Chloro-6-phenylhexane | This compound | Implication for Drug Design |
| Molecular Formula | C₁₂H₁₇Cl[4] | C₁₅H₂₃Cl[5] | The additional three methylene units significantly increase the carbon footprint. |
| Molecular Weight | 196.71 g/mol [6] | 238.79 g/mol [5] | Affects overall molecular weight of the final conjugate, a key parameter in drug-likeness rules. |
| Chain Length | 6 carbons | 9 carbons | Directly impacts spatial separation, flexibility, and conformational dynamics. |
| XLogP3 (Lipophilicity) | ~5.1 | ~6.8 | The C9 linker is substantially more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.[] |
| Reactivity | Terminal primary chloride | Terminal primary chloride | Both possess a reactive electrophilic site for conjugation via nucleophilic substitution.[8] |
The most striking difference lies in the calculated lipophilicity (XLogP3). The addition of three carbons in this compound leads to a significant increase in its oil/water partition coefficient. While moderate lipophilicity is often desired to facilitate passive diffusion across cell membranes, excessively high values can be detrimental, leading to poor aqueous solubility, aggregation, and sequestration by lipid bilayers.[][9] Therefore, the choice between a C6 and C9 linker is an immediate and critical decision in balancing membrane transit with bioavailability.
Section 2: The Impact of Linker Length on Biological Function
The three-carbon difference between these linkers dictates the spatial relationship they can establish between two tethered molecular entities, a cornerstone of bifunctional drug action.
The PROTAC Paradigm: Bridging Proteins for Degradation
In the context of PROTACs, the linker must connect a target protein (Protein of Interest, POI) ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a productive ternary complex (POI-PROTAC-E3). The linker's length is paramount to this process.[10]
-
Too Short (Potential risk with C6): If the linker is too short, it may be unable to span the distance between the two proteins, leading to steric clashes that prevent the formation of a stable ternary complex.[11]
-
Too Long (Potential risk with C9): An overly long and flexible linker might allow for the formation of a ternary complex, but it may not be in a conformation conducive to efficient ubiquitin transfer from the E3 ligase to the target protein.[11] It can also increase the entropic penalty of complex formation.[3]
-
The "Goldilocks" Principle: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Medium-length chains (C6-C8) often provide a balanced profile, while longer chains (C10-C12) may be necessary for systems requiring deeper membrane penetration or where the binding sites are far apart.[]
The increased length of the this compound linker provides greater conformational flexibility. This can be advantageous, allowing the molecule to adopt folded conformations that may shield polar surface area, potentially improving cell permeability.[9] However, this same flexibility can be a double-edged sword, making it more challenging to achieve the specific, rigid orientation required for optimal biological activity.
Sources
- 1. Application of Linkers in Chemical Biology [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Chloro-6-phenylhexane [webbook.nist.gov]
- 5. This compound | C15H23Cl | CID 520293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Safety Operating Guide
1-Chloro-9-phenylnonane proper disposal procedures
Operational Guide: Proper Disposal of 1-Chloro-9-phenylnonane
Executive Summary
This compound (CAS: 27175-81-1) presents a unique challenge in laboratory waste management. While often classified as "non-hazardous" under GHS criteria due to its low acute toxicity and high flash point, it is chemically a halogenated organic compound .
Critical Operational Insight: Do not be misled by the lack of GHS hazard symbols. Disposing of this chemical in "Non-Halogenated" waste streams is a critical compliance error. Even trace amounts of high-molecular-weight alkyl halides can disqualify bulk waste solvents from cost-effective fuel blending programs, forcing entire drums into expensive high-temperature incineration.
Chemical Identity & Physicochemical Basis for Disposal
Effective disposal requires understanding the physical behavior of the substance. This compound is a lipophilic, high-boiling liquid that is denser than water.
| Property | Data | Operational Implication |
| CAS Number | 27175-81-1 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₅H₂₃Cl | Contains Chlorine (~15% by weight). Must be segregated. |
| Flash Point | 110–112°C | Classified as Combustible (not Flammable). High safety margin during transfer. |
| Density | ~1.026 g/mL | Sinks in water. Spill cleanup requires bottom-dredging techniques if in water baths. |
| Water Solubility | Insoluble | Do not pour down drains. Will settle in P-traps and release vapors over time. |
| GHS Classification | Not Classified | No specific H-codes, but treated as "Halogenated Waste" by default. |
Waste Segregation Protocol: The "Halogen Rule"
The primary error in handling this compound is misclassification. Waste haulers strictly monitor halogen content (Cl, Br, I, F).
-
The Rule: If the halogen content of a waste stream exceeds 1,000–2,000 ppm (0.1–0.2%), it cannot be used for standard fuel blending.
-
The Action: this compound is pure halogenated material. It must go into the Halogenated Waste stream.[1]
Decision Logic: Waste Segregation
Figure 1: Decision logic for preventing cross-contamination of waste streams.
Step-by-Step Disposal Procedures
Scenario A: Routine Reaction Waste (Small Scale)
Context: You have a reaction mixture or column fractions containing this compound dissolved in solvent.
-
Identify the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : The entire mixture is already halogenated.
-
If dissolved in Ethyl Acetate or Hexane : The addition of this compound converts the entire mixture into "Halogenated Waste."
-
-
Labeling: Tag the waste container immediately with "Contains Halogenated Organics." List "this compound" explicitly on the tag.
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Note: Ensure the carboy is compatible (HDPE or Glass). Avoid metal containers if the mixture is potentially acidic (e.g., if unquenched acid chlorides are present).
-
Scenario B: Pure Chemical Disposal (Expired/Surplus)
Context: Disposing of an old bottle of pure this compound.
-
Do Not Bulking: Do not pour the pure chemical into a general waste carboy unless necessary. Keeping it in the original bottle is often safer and allows for more specific treatment options by the waste hauler.
-
Overpacking:
-
Place the original, tightly sealed bottle into a clear plastic bag (secondary containment).
-
Place this bag into a "Lab Pack" drum if your facility uses them.
-
-
Manifesting: Declare the item as "Non-Regulated Material, Liquid" (if not hazardous) or "Environmentally Hazardous Substance" depending on local interpretation, but always flag it as "Halogenated."
Scenario C: Spill Response
Context: A bottle drops and breaks. The liquid is oily and heavy.
-
Isolate: Evacuate the immediate area. Although not highly volatile, the oily residue is a slip hazard and potential irritant.
-
Contain: Do not use water. Water will cause the chemical to bead up and sink, making cleanup harder.
-
Absorb:
-
Use Vermiculite , Dry Sand , or Polypropylene Pads .
-
Tip: Since it is lipophilic, "Oil-Only" white absorbent pads work best.
-
-
Clean Surface:
-
After absorbing the bulk liquid, wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to remove the oily film.
-
Disposal of Debris: All contaminated sand/pads must go into a solid waste bin labeled "Hazardous Waste Solid - Halogenated Debris."
-
Spill Response Workflow
Figure 2: Operational workflow for spill containment, emphasizing the "Do Not Flush" rule.
Regulatory Compliance & Codes
While this compound is not a "Listed Waste" (F-list or K-list) and does not exhibit the Characteristic of Ignitability (D001) or Corrosivity (D002), it falls under the "Precautionary Principle" of waste management.
-
EPA Waste Code:
-
Technically, if it is not ignitable/corrosive/toxic (TCLP), it might be "Non-RCRA Regulated."
-
However , most institutions assign a state-specific code or a generic "Halogenated Solvent" code (e.g., F002 constituent equivalent) for internal tracking to ensure it goes to the correct incinerator.
-
-
Destruction Method: High-temperature incineration with acid gas scrubbing (to capture HCl generated during combustion).
References
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: this compound (CAS 27175-81-1).[2] Retrieved from
-
University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. Retrieved from
Sources
Personal protective equipment for handling 1-Chloro-9-phenylnonane
Topic: Personal Protective Equipment & Handling Guide for 1-Chloro-9-phenylnonane Content Type: Technical Safety & Operational Protocol Audience: Researchers, Process Chemists, and EHS Officers
Executive Safety Summary: The "Silent Permeator"
As a Senior Application Scientist, I often see researchers treat long-chain alkyl halides like this compound (C15H23Cl) with complacency because they lack the immediate, aggressive odor of smaller chlorinated solvents like dichloromethane (DCM). This is a critical error.
The Scientific Reality: This molecule combines a lipophilic nonane chain with a chlorophenyl terminus.[1] This structure grants it high bioavailability; it does not just "sit" on the skin—it partitions into the lipid bilayer.[1] While it may not burn immediately like an acid, it acts as a sensitizer and potential systemic toxicant upon absorption.
Core Directive: Treat this substance as a "skin-silent" hazard.[1] Your PPE strategy must focus on permeation resistance , not just splash protection.[1]
PPE Specification Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated hydrocarbons.[1] The chlorine atom increases the solubility parameter, allowing the chemical to swell and permeate nitrile rubber.
Glove Selection Protocol
| Scenario | Primary PPE | Secondary Layer | Rationale (Causality) |
| Routine Handling (Weighing/Transfer) | Silver Shield® / 4H® (Laminate) | Nitrile (Outer) | Laminate provides chemical barrier; Nitrile provides grip and protects the fragile laminate layer.[1] |
| Incidental Contact (Closed Systems) | High-Grade Nitrile (≥5 mil) | None | Change every 15 mins. Nitrile offers dexterity but has low breakthrough time for chlorinated lipids.[1] |
| Spill Cleanup (>10 mL) | Viton® or Butyl Rubber | None | Heavy-duty resistance required.[1] Nitrile will degrade/swell rapidly under saturation.[1] |
Body & Respiratory Protection
-
Respiratory: Work must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood .[1] If outside containment (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.
-
Body: Standard cotton lab coats are porous.[1] Use a Tyvek® or chemically resistant apron during transfer steps to prevent wicking to undergarments.[1]
-
Eyes: Chemical splash goggles (ventless or indirect vent).[1] Safety glasses are insufficient due to the splash creep potential of oils.
Visual Logic: PPE Decision Framework
The following diagram illustrates the decision logic for selecting PPE based on the specific operational risk.
Figure 1: Decision tree for selecting appropriate PPE based on exposure risk and engineering controls.
Operational Protocol: The "Clean-Hands" System
To maintain scientific integrity and safety, follow this self-validating workflow. This minimizes cross-contamination, which is critical for both safety and assay purity.
Step 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Staging: Place a disposable absorbent mat (pig mat) in the hood.[1] This acts as a visual indicator for micro-spills.[1]
-
Tools: Use positive displacement pipettes or glass syringes.[1] Avoid standard air-displacement pipettes as the viscosity and vapor pressure of chlorinated organics can cause dripping.
Step 2: Transfer Technique (The "Double-Containment" Rule)
-
Don PPE: Apply Silver Shield gloves, then pull standard nitrile gloves over them.[1]
-
Weighing: Do not weigh the source bottle. Aliquot roughly into a tared secondary vial inside the hood, then weigh the sealed secondary vial on the balance.
-
Why? This keeps the stock bottle inside the ventilated zone, preventing vapor drag-out.
-
-
Wiping: After withdrawing liquid, wipe the syringe/pipette tip with a Kimwipe dampened in hexane or acetone before moving it across the workspace.[1] This removes the "hanging drop" that causes 90% of bench contamination.[1]
Step 3: Decontamination[1]
-
Immediately rinse all glassware with acetone into a dedicated "Halogenated Waste" beaker.[1]
-
Do not let the chemical dry on glassware; residues become sticky and difficult to remove later.[1]
Waste Disposal & Emergency Response
Crucial Distinction: this compound is a Halogenated Organic .[1] Mixing this with non-halogenated solvents (like pure acetone or methanol waste) can result in regulatory fines and increased disposal costs due to the requirement for high-temperature incineration.[1]
Disposal Workflow
| Waste Stream | Contents | Container Labeling |
| Solid Waste | Contaminated gloves, pig mats, Kimwipes | "Hazardous Solid Waste - Halogenated Debris" |
| Liquid Waste | Mother liquors, rinsate (acetone/hexane) | "HALOGENATED ORGANIC WASTE" (Do not mix with acids) |
| Sharps | Syringes, needles | Biohazard/Sharps Bin (Chemical Contaminated) |
Emergency Spill Logic (Graphviz)
Figure 2: Immediate response protocol for spills, distinguishing between minor bench spills and major containment breaches.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Waste (F-List). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
